2,5-Bis(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINBPLCVZSKLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352951 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42580-42-7 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42580-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
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| Record name | 2,5-Bis(trifluoromethyl)benzoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2,5-Bis(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,5-Bis(trifluoromethyl)benzoic acid. The information herein is compiled from various scientific sources to support research and development activities.
Core Physical and Chemical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of two trifluoromethyl groups significantly influences its physicochemical properties, such as acidity and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.
Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 42580-42-7 | [1][2] |
| Molecular Formula | C₉H₄F₆O₂ | [1][2] |
| Molecular Weight | 258.12 g/mol | [2] |
| Appearance | Pale cream crystals or powder | [1] |
| Melting Point | 75.0 - 81.0 °C | [1] |
| Melting Point | 77-80°C | [3] |
| Assay (Aqueous acid-base Titration) | ≥97.5 to ≤102.5% | [1] |
| Assay (Silylated GC) | ≥97.5% | [1] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is a widely used technique.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a steady rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Assay by Aqueous Acid-Base Titration
This method determines the purity of the acidic compound.
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and ethanol to ensure complete dissolution.
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), of known concentration. A pH indicator (e.g., phenolphthalein) is used to determine the endpoint of the titration, which is the point of neutralization.
-
Calculation: The purity of the benzoic acid derivative is calculated based on the volume and concentration of the NaOH solution required to reach the endpoint and the initial mass of the sample.
Logical Workflow
The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Chemical Characterization.
References
An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzoic Acid: Structure, Analysis, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
2,5-Bis(trifluoromethyl)benzoic acid is a derivative of benzoic acid with two trifluoromethyl (-CF3) groups substituted on the aromatic ring at positions 2 and 5. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties and reactivity of the molecule.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 42580-42-7 |
| Molecular Formula | C₉H₄F₆O₂ |
| Molecular Weight | 258.12 g/mol |
| Appearance | Pale cream crystals or powder |
| Melting Point | 77-80 °C |
| Purity | 97.5-100% |
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not readily found in the literature. However, based on established organic chemistry principles, several synthetic routes can be proposed:
-
Oxidation of 2,5-Bis(trifluoromethyl)toluene: This would involve the oxidation of the methyl group of 2,5-bis(trifluoromethyl)toluene using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
-
Carboxylation of a Grignard Reagent: This route would involve the formation of a Grignard reagent from 2,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with carbon dioxide. A similar process has been described for the synthesis of the 3,5-isomer, which involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran to form the Grignard reagent, followed by the addition of carbon dioxide gas.[2]
-
Hydrolysis of 2,5-Bis(trifluoromethyl)benzonitrile: If the corresponding benzonitrile is available, it could be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Analytical Characterization
Comprehensive and specific spectral data for this compound is not widely available in spectral databases. The following sections describe the expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl groups.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. It is expected to show nine distinct signals: one for the carboxylic carbon, six for the aromatic carbons (two of which will be split into quartets due to coupling with the fluorine atoms of the CF₃ groups), and two for the trifluoromethyl carbons.
3.1.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It is expected to show two distinct singlets, one for each of the two non-equivalent trifluoromethyl groups. The chemical shifts will be indicative of their electronic environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3300-2500 (broad) | O-H stretch of the carboxylic acid |
| ~1700 (strong, sharp) | C=O stretch of the carboxylic acid |
| ~1600, ~1450 | C=C stretching of the aromatic ring |
| 1350-1150 (strong) | C-F stretching of the trifluoromethyl groups |
| ~1300 | C-O stretching of the carboxylic acid |
| ~900 (broad) | O-H bend of the carboxylic acid |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 258. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, 17 amu) to give a [M-17]⁺ ion, and the loss of the carboxyl group (-COOH, 45 amu) to give a [M-45]⁺ ion.[3] The presence of the trifluoromethyl groups may also lead to the loss of CF₃ (69 amu).
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the structure.
Application in Drug Development: A Synthetic Workflow
This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl groups can enhance a drug's metabolic stability, lipophilicity, and binding affinity.[4] A key application is its potential role as a precursor to 2,5-bis(trifluoromethyl)aniline, an important intermediate in the synthesis of Dutasteride, a 5α-reductase inhibitor used to treat benign prostatic hyperplasia.
The following diagram illustrates a plausible workflow for the synthesis of 2,5-bis(trifluoromethyl)aniline from this compound, followed by its use in the synthesis of Dutasteride.
References
- 1. scbt.com [scbt.com]
- 2. chemeo.com [chemeo.com]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,5-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,5-Bis(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document details four principal synthetic routes, complete with adaptable experimental protocols, quantitative data, and process visualizations to aid researchers in the successful synthesis of this compound.
Synthesis via Grignard Reaction of 2,5-Bis(trifluoromethyl)bromobenzene
This classic approach involves the formation of a Grignard reagent from 2,5-bis(trifluoromethyl)bromobenzene, followed by carboxylation with carbon dioxide. This method is widely applicable for the synthesis of aryl carboxylic acids.
Caption: Grignard reaction pathway for this compound.
Experimental Protocol (Adapted from the synthesis of 3,5-bis(trifluoromethyl)benzoic acid)[1]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. A solution of 2,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with a small amount of the bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1][2]
-
Carboxylation: The reaction mixture is cooled in an ice bath, and crushed dry ice (an excess, typically 3-4 eq) is added portion-wise, maintaining the temperature below 10 °C. The mixture is stirred for several hours, allowing it to slowly warm to room temperature as the carbon dioxide sublimes.
-
Work-up and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.
Quantitative Data Summary (Estimated)
| Parameter | Value | Reference |
| Yield | 75-90% | [3] |
| Reaction Time | 3-5 hours | [3] |
| Reaction Temperature | Reflux (THF), then 0-10 °C | [3] |
| Purity | >98% after recrystallization |
Oxidation of 2,5-Bis(trifluoromethyl)toluene
The oxidation of the methyl group of 2,5-bis(trifluoromethyl)toluene to a carboxylic acid is a direct and effective synthetic route. Potassium permanganate (KMnO4) is a common and powerful oxidizing agent for this transformation.[4][5]
Caption: Oxidation of 2,5-Bis(trifluoromethyl)toluene.
Experimental Protocol (Adapted from the oxidation of toluene)[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-bis(trifluoromethyl)toluene (1.0 eq), water, and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) if desired to improve reaction rate.
-
Oxidation: The mixture is heated to reflux, and potassium permanganate (KMnO4) (2.0-3.0 eq) is added portion-wise over several hours. The reaction is monitored by the disappearance of the purple color of the permanganate. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Isolation: After cooling to room temperature, the brown manganese dioxide precipitate is removed by filtration. The filtrate is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the benzoic acid.
-
Purification: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data Summary (Estimated)
| Parameter | Value | Reference |
| Yield | 60-80% | [4] |
| Reaction Time | 4-8 hours | [6] |
| Reaction Temperature | Reflux (100 °C) | [4] |
| Purity | >97% after recrystallization |
Hydrolysis of 2,5-Bis(trifluoromethyl)benzonitrile
The hydrolysis of a nitrile group to a carboxylic acid is a robust and high-yielding transformation that can be performed under acidic or basic conditions.[7]
Caption: Hydrolysis of 2,5-Bis(trifluoromethyl)benzonitrile.
Experimental Protocol (Adapted from the hydrolysis of 2-trifluoromethylbenzonitrile)
Basic Hydrolysis:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).
-
Hydrolysis: The mixture is heated to reflux and stirred vigorously for several hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution or by TLC/GC).
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., concentrated HCl) to a pH of ~2. The precipitated this compound is collected by filtration.
-
Purification: The product is washed with cold water and dried. Recrystallization from a suitable solvent can be performed for further purification.
Quantitative Data Summary (Estimated)
| Parameter | Value | Reference |
| Yield | >90% | [8] |
| Reaction Time | 2-6 hours | [8] |
| Reaction Temperature | Reflux (100-110 °C) | [8] |
| Purity | >99% after recrystallization | [8] |
Oxidation of 2,5-Bis(trifluoromethyl)benzaldehyde
The oxidation of an aldehyde to a carboxylic acid is a common and generally high-yielding reaction. Various oxidizing agents can be employed, with potassium permanganate and hydrogen peroxide being common choices.[9][10]
Caption: Oxidation of 2,5-Bis(trifluoromethyl)benzaldehyde.
Experimental Protocol (Adapted from the oxidation of benzaldehyde)[10]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Oxidation: A solution of the oxidizing agent, for example, potassium permanganate (KMnO4) (approx. 1.0 eq) in water, is added dropwise to the aldehyde solution. The reaction temperature is maintained, often at or below room temperature, during the addition. The reaction is stirred until the starting material is consumed.
-
Work-up and Isolation: If KMnO4 is used, the manganese dioxide is filtered off. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the benzoic acid. If hydrogen peroxide is used, the work-up may involve extraction and solvent removal.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization can be used for further purification.
Quantitative Data Summary (Estimated)
| Parameter | Value | Reference |
| Yield | 80-95% | [9] |
| Reaction Time | 1-4 hours | [10] |
| Reaction Temperature | 0-50 °C | [10] |
| Purity | >98% after recrystallization |
Disclaimer: The provided experimental protocols are adapted from literature procedures for analogous compounds and should be further optimized for the specific synthesis of this compound. Appropriate safety precautions should be taken when performing any chemical synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Properties and Hazards of CAS Number 42580-42-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with the compound identified by CAS number 42580-42-7, namely 2,5-Bis(trifluoromethyl)benzoic acid. While direct biological and extensive toxicological data for this specific compound are limited, its significance lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Dutasteride, a potent 5α-reductase inhibitor. This guide details the known physicochemical characteristics of this compound, outlines a plausible synthetic route, and provides a detailed experimental protocol for the synthesis of Dutasteride from its aniline precursor. Furthermore, the mechanism of action of Dutasteride is illustrated, and all available hazard and safety information is presented.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of two trifluoromethyl groups significantly influences its chemical and physical properties, enhancing the lipophilicity and metabolic stability of molecules into which it is incorporated.[1]
| Property | Value | Reference |
| CAS Number | 42580-42-7 | |
| Molecular Formula | C₉H₄F₆O₂ | |
| Molecular Weight | 258.12 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 78-80 °C | |
| Boiling Point | 248.5 ± 40.0 °C (Predicted) | |
| Density | 1.527 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.80 ± 0.36 (Predicted) |
Synthesis
Plausible Synthetic Pathway
A likely synthetic route would involve the following conceptual steps:
References
Spectroscopic Characterization of Bis(trifluoromethyl)benzoic Acid Isomers: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data available for bis(trifluoromethyl)benzoic acid isomers, with a focus on the analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to a lack of publicly available, specific experimental data for 2,5-Bis(trifluoromethyl)benzoic acid, this document presents detailed data for the closely related and commercially available isomers, 3,5-Bis(trifluoromethyl)benzoic acid and 2,6-Bis(trifluoromethyl)benzoic acid. This information serves as a valuable reference for researchers, scientists, and drug development professionals working with fluorinated benzoic acid derivatives. The guide also outlines generalized experimental protocols for these spectroscopic techniques applicable to this class of compounds.
Spectroscopic Data of Bis(trifluoromethyl)benzoic Acid Isomers
The following tables summarize the available spectroscopic data for 3,5-Bis(trifluoromethyl)benzoic acid and 2,6-Bis(trifluoromethyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for Bis(trifluoromethyl)benzoic Acid Isomers
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3,5-Bis(trifluoromethyl)benzoic acid | DMSO-d₆ | 8.63 (s, 2H, Ar-H), 8.36 (s, 1H, Ar-H) |
Table 2: ¹³C NMR Data for 3,5-Bis(trifluoromethyl)benzoic acid
| Solvent | Chemical Shift (δ) ppm |
| DMSO-d₆ | 164.5 (C=O), 133.5 (Ar-C), 131.8 (q, J=34.0 Hz, C-CF₃), 128.0 (Ar-CH), 125.4 (Ar-CH), 122.9 (q, J=272.7 Hz, CF₃) |
Table 3: ¹⁹F NMR Data for 3,5-Bis(trifluoromethyl)benzoic acid
| Solvent | Chemical Shift (δ) ppm |
| DMSO-d₆ | -61.56 |
Infrared (IR) Spectroscopy Data
Table 4: Key IR Absorption Bands for Benzoic Acid Derivatives
| Functional Group | Vibration Mode | Typical Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-F (Trifluoromethyl) | Stretching | 1350-1100 (strong) |
Note: While specific peak values for the individual isomers were not consistently available, this table provides the expected absorption regions for the key functional groups present in this compound.
Mass Spectrometry (MS) Data
Table 5: Mass Spectrometry Data for Bis(trifluoromethyl)benzoic Acid Isomers
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| 3,5-Bis(trifluoromethyl)benzoic acid | ESI⁻ | 257.0 | Not specified |
| 2,6-Bis(trifluoromethyl)benzoic acid | Not specified | Not specified | Not specified |
Note: The molecular weight of this compound is 258.12 g/mol .[1] The expected molecular ion peak in mass spectrometry would be observed at m/z corresponding to this value.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of bis(trifluoromethyl)benzoic acids.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally shorter than for ¹³C NMR. Chemical shifts are typically referenced to an external standard like CFCl₃.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition (ESI Example):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
-
Fragmentation Analysis (MS/MS):
-
To obtain structural information, perform tandem mass spectrometry (MS/MS).
-
Select the molecular ion of interest using the first mass analyzer.
-
Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions with the second mass analyzer.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and fragment ions to confirm the elemental composition and elucidate the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substituted benzoic acid.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of 2,5-Bis(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(trifluoromethyl)benzoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information and comparative data from closely related structural isomers to offer valuable insights for laboratory applications.
Introduction
This compound is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The presence of two trifluoromethyl groups significantly influences its polarity, lipophilicity, and potential for intermolecular interactions, thereby dictating its solubility behavior.
Physicochemical Properties
| Property | Value |
| CAS Number | 42580-42-7[1] |
| Molecular Formula | C₉H₄F₆O₂[1] |
| Molecular Weight | 258.12 g/mol [1] |
| Appearance | Pale cream crystals or powder |
| Melting Point | 75.0-81.0 °C |
Solubility Data
The following table summarizes the expected and observed solubility behavior of this compound and its isomer, 3,5-Bis(trifluoromethyl)benzoic acid.
| Solvent | Solvent Polarity | Expected Solubility of this compound | Reported Solubility of 3,5-Bis(trifluoromethyl)benzoic acid |
| Water | High | Slightly Soluble | Slightly soluble in water.[3] |
| Methanol | High | Soluble | Soluble in Methanol.[3] |
| Ethanol | High | Soluble | A patent describing purification suggests solubility in an ethanol/water mixture. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Soluble in DMSO.[3] |
| Acetone | Medium | Soluble | No specific data found. |
| Chloroform | Low | Soluble | No specific data found. |
| Toluene | Low | Soluble | No specific data found. |
| Hexane | Low | Sparingly Soluble | No specific data found. |
Experimental Protocols
The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or sealed glass tube.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be definitively established across a wide range of organic solvents, this guide provides a foundational understanding of its expected solubility behavior based on its chemical structure and comparison with a close isomer. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their solvents of interest. Such data is invaluable for the effective design of synthetic routes, purification strategies, and formulation development in the fields of pharmaceutical sciences and materials research.
References
A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, significantly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of fluorinated benzoic acids, a class of compounds that has proven to be a versatile scaffold in drug development. We will delve into the seminal synthetic methodologies, present key physicochemical data for a range of isomers, and detail experimental protocols for their preparation. Furthermore, this guide will illustrate the historical progression of their synthesis and their mechanism of action in relevant biological pathways through detailed diagrams.
Discovery and Historical Milestones
The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment in this field was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1][2][3][4][5] This reaction provided the first practical and reproducible method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[1][5] This breakthrough opened the door to the synthesis of a wide array of fluoroaromatic compounds, including the fluorobenzoic acids.
The Balz-Schiemann reaction remains a cornerstone of fluoroaromatic synthesis and is a traditional route to producing compounds like 4-fluorobenzoic acid.[5] The reaction proceeds via the diazotization of a primary aromatic amine, followed by the introduction of a tetrafluoroborate counterion and subsequent thermal decomposition to yield the aryl fluoride.[5]
Over the decades, numerous advancements have been made to improve upon the original Balz-Schiemann reaction and to develop new fluorination methodologies. These include the use of different counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to improve yields, and the development of one-pot procedures to streamline the synthesis.[5] More contemporary methods involve nucleophilic aromatic substitution and the use of specialized fluorinating agents.
dot
Caption: A timeline of key developments in the history of fluorinated benzoic acids.
Physicochemical Data of Fluorinated Benzoic Acids
The position and number of fluorine substituents on the benzoic acid ring significantly influence its physicochemical properties, such as acidity (pKa), melting point, and boiling point. The high electronegativity of fluorine generally increases the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2).
Table 1: Physicochemical Properties of Monofluorobenzoic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 2-Fluorobenzoic Acid | 445-29-4 | C₇H₅FO₂ | 140.11 | 126 | 3.27 |
| 3-Fluorobenzoic Acid | 455-38-9 | C₇H₅FO₂ | 140.11 | 123 | 3.86 |
| 4-Fluorobenzoic Acid | 456-22-4 | C₇H₅FO₂ | 140.11 | 184 | 4.14 |
Table 2: Physicochemical Properties of Selected Difluorobenzoic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Difluorobenzoic Acid | 1583-58-0 | C₇H₄F₂O₂ | 158.10 | 188-190[6] |
| 2,5-Difluorobenzoic Acid | 2991-28-8 | C₇H₄F₂O₂ | 158.10 | 132-134[7] |
| 2,6-Difluorobenzoic Acid | 385-00-2 | C₇H₄F₂O₂ | 158.10 | 157-161[8] |
| 3,5-Difluorobenzoic Acid | 455-40-3 | C₇H₄F₂O₂ | 158.10 | - |
Table 3: Physicochemical Properties of Selected Trifluorobenzoic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3,4-Trifluorobenzoic Acid | 61079-72-9 | C₇H₃F₃O₂ | 176.09 | 140-142[9] | 245.3[9] |
| 2,4,5-Trifluorobenzoic Acid | 446-17-3 | C₇H₃F₃O₂ | 176.09 | - | - |
| 2,4,6-Trifluorobenzoic Acid | 28314-80-9 | C₇H₃F₃O₂ | 176.09 | 142-145[10][11] | 218.2[10] |
| 3,4,5-Trifluorobenzoic Acid | 121602-93-5 | C₇H₃F₃O₂ | 176.09 | 97-99[12] | - |
Experimental Protocols
Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid (Modified Schiemann Reaction)
This protocol describes the synthesis of 2-fluorobenzoic acid from anthranilic acid, demonstrating a modified Balz-Schiemann reaction.[13]
Materials:
-
Anthranilic acid
-
Anhydrous hydrogen fluoride
-
Sodium nitrite
-
Methoxyethyl methyl ether (solvent)
Procedure:
-
In a suitable reaction vessel, dissolve anthranilic acid in methoxyethyl methyl ether.
-
Carefully add anhydrous hydrogen fluoride to the solution.
-
Cool the mixture and add a solution of sodium nitrite for diazotization.
-
After the diazotization is complete, heat the reaction mixture under reflux for 3 hours.
-
Following the reflux, perform a standard aqueous work-up to isolate the crude product.
-
Purify the crude 2-fluorobenzoic acid by recrystallization.
dot
Caption: Experimental workflow for the synthesis of 2-fluorobenzoic acid.
Synthesis of 3-Fluorobenzoyl Chloride and Subsequent Amidation
This protocol details a two-step synthesis of a 3-fluorobenzoic acid derivative, specifically the morpholide amide, which is a common transformation in medicinal chemistry.[14]
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
Materials:
-
3-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-fluorobenzoic acid (1.0 eq).
-
At room temperature, add thionyl chloride (2.0 eq) dropwise.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approximately 80°C) for 2-3 hours, monitoring for the cessation of gas evolution.
-
After completion, cool the reaction to room temperature.
-
Remove excess thionyl chloride via distillation under reduced pressure to yield crude 3-fluorobenzoyl chloride.
Step 2: Synthesis of (3-fluorophenyl)(morpholino)methanone
Materials:
-
3-Fluorobenzoyl chloride (from Step 1)
-
Morpholine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred morpholine solution.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure morpholide amide.
Application in Drug Development: COX-2 Inhibition
Fluorinated benzoic acids are prominent structural motifs in many nonsteroidal anti-inflammatory drugs (NSAIDs). A key mechanism of action for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[15]
The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] By blocking this pathway, fluorinated benzoic acid-containing NSAIDs exert their therapeutic effects.
dot
Caption: The role of fluorinated benzoic acid NSAIDs in inhibiting the COX-2 pathway.
Conclusion
The discovery of the Balz-Schiemann reaction was a watershed moment in organic chemistry, enabling the synthesis of a vast array of fluorinated aromatic compounds. Among these, fluorinated benzoic acids have emerged as particularly valuable building blocks, especially in the field of drug discovery. Their unique physicochemical properties, imparted by the fluorine substituent(s), have been leveraged to design and develop numerous successful therapeutic agents. This guide has provided a historical perspective, key data, and detailed experimental protocols to aid researchers in understanding and utilizing this important class of molecules. The continued exploration of fluorinated benzoic acids and the development of novel synthetic methodologies will undoubtedly lead to further innovations in medicine and materials science.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz-Schiemann Reaction [ouci.dntb.gov.ua]
- 3. Fluorodediazonization in ionic liquid solvents: new life for the Balz-Schiemann reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. 2991-28-8 CAS MSDS (2,5-Difluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. innospk.com [innospk.com]
- 10. innospk.com [innospk.com]
- 11. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]
- 12. 3,4,5-三氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. "Preparation of o-Fluorobenzoic Acid. An Elementary Organic Laboratory" by Frank L. Setliff [scholarworks.uark.edu]
- 14. benchchem.com [benchchem.com]
- 15. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Reactivity Profile of 2,5-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzoic acid is an important fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the aromatic ring significantly influences its chemical properties and reactivity. This guide provides a comprehensive overview of the reactivity profile of this compound, including its physicochemical properties, acidity, and characteristic reactions. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile compound.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is provided in the tables below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 42580-42-7 | --INVALID-LINK-- |
| Molecular Formula | C₉H₄F₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 258.12 g/mol | --INVALID-LINK-- |
| Melting Point | 77-80 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in methanol and DMSO. Slightly soluble in water. | --INVALID-LINK--, --INVALID-LINK-- |
Spectroscopic Data Summary
| Spectroscopy | Expected Chemical Shifts / Key Peaks |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at δ > 10 ppm. |
| ¹³C NMR | The carboxylic acid carbon is expected around δ 165-170 ppm. Aromatic carbons will appear between δ 120-140 ppm, with those attached to CF₃ groups showing quartets due to C-F coupling. |
| ¹⁹F NMR | Two singlets are expected for the two distinct CF₃ groups, likely in the range of -60 to -65 ppm relative to CFCl₃. |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 258. Common fragments would include the loss of •OH (m/z 241), •COOH (m/z 213), and •CF₃ (m/z 189). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. Strong C-F stretching bands will be observed in the 1100-1350 cm⁻¹ region. |
Electronic Effects and Acidity
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups. This is quantitatively described by their Hammett substituent constants (σ). The CF₃ group has a σ_meta value of approximately +0.43 and a σ_para value of +0.54. Although a σ_ortho value is not as straightforwardly applied, it is known to be strongly electron-withdrawing.
These electronic effects have a profound impact on the acidity of the carboxylic acid. The CF₃ groups inductively withdraw electron density from the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation. This stabilization increases the acidity of the benzoic acid.
Acidity Comparison Workflow
Figure 1: Conceptual diagram illustrating the increase in acidity from benzoic acid to this compound due to the inductive effect of the trifluoromethyl groups.
Reactivity at the Carboxylic Acid Group
The primary site of reaction for this compound is the carboxylic acid functional group. It undergoes typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the acyl chloride.
Esterification
This compound can be converted to its corresponding esters via Fischer esterification, reacting with an alcohol under acidic catalysis.
General Esterification Workflow
Figure 2: A generalized workflow for the Fischer esterification of this compound.
Experimental Protocol: Fischer Esterification (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20 mL of methanol for a 6g scale reaction).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL) to the solution while stirring.
-
Reaction: Heat the mixture to a gentle reflux for approximately 45-60 minutes.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing water (e.g., 50 mL).
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (e.g., 40 mL). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or chromatography if necessary.[2]
Amidation
Amide bond formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using peptide coupling reagents.
Amidation via Acyl Chloride Workflow
References
An In-depth Technical Guide to the Thermochemical Data for 2,5-Bis(trifluoromethyl)benzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermochemical properties of 2,5-Bis(trifluoromethyl)benzoic acid. A thorough review of available literature and databases indicates a notable absence of experimentally determined thermochemical data for this compound. This guide summarizes the available data for its isomers to provide context, details the standard experimental protocols used to determine such data, and presents a workflow for the experimental determination of the enthalpy of combustion, a key thermochemical parameter.
Data Presentation: Thermochemical Properties of Bis(trifluoromethyl)benzoic Acid Isomers
Experimental thermochemical data, such as the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), for this compound are not available in the reviewed scientific literature. To provide a basis for comparison and estimation, this section presents available data for the isomeric compound, 3,5-Bis(trifluoromethyl)benzoic acid. It is crucial to note that these values are not directly transferable to the 2,5-isomer due to differences in molecular structure and intramolecular interactions.
Table 1: Gas Phase Ion Energetics Data for 3,5-Bis(trifluoromethyl)benzoic Acid
| Thermochemical Quantity | Value (kJ/mol) | Method |
| Enthalpy of Reaction (ΔrH°) for Deprotonation | 1357 ± 8.8 | G+TS |
| Gibbs Free Energy of Reaction (ΔrG°) for Deprotonation | 1328 ± 8.4 | IMRE |
Source: NIST Chemistry WebBook.[1] The data pertains to the gas-phase acidity of the compound. No experimental data for the standard enthalpy of formation for any of the bis(trifluoromethyl)benzoic acid isomers (2,5-, 2,6-, or 3,5-) were found.
Experimental Protocols
The determination of thermochemical data for organic compounds like this compound is primarily achieved through calorimetric techniques. The following are detailed methodologies for two key experimental procedures.
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be derived. The procedure for a fluorinated organic acid would be as follows:
Apparatus:
-
An isoperibol or adiabatic bomb calorimeter.
-
A high-pressure stainless steel decomposition vessel (bomb).
-
A platinum crucible.
-
A firing system with a platinum or nichrome fuse wire.
-
A high-precision thermometer.
-
A pellet press.
-
An oxygen tank with a filling line.
Procedure:
-
Sample Preparation: A sample of this compound (approximately 1 gram) is accurately weighed and pressed into a pellet using a pellet press.
-
Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is precisely known.[2][3]
-
Bomb Assembly: The pellet is placed in the platinum crucible within the bomb. A known length of fuse wire is attached to the electrodes, making contact with the pellet. A small, measured amount of distilled water (typically 1-3 mL) is added to the bomb to ensure that any acids formed during combustion are in a defined aqueous state.
-
Pressurization: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry Run: The bomb is submerged in a known quantity of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is reached. The temperature change (ΔT) is corrected for any heat exchange with the surroundings.
-
Analysis of Products: After the experiment, the bomb is depressurized, and the contents are analyzed. The remaining fuse wire is measured to determine the amount that combusted. The bomb washings are titrated to quantify the amount of nitric acid formed from residual nitrogen in the bomb. For fluorinated compounds, analysis for hydrofluoric acid is also necessary.
-
Calculation: The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the heat of formation of nitric and hydrofluoric acids.
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heats of phase transitions (e.g., fusion) and heat capacities.
Apparatus:
-
A differential scanning calorimeter.
-
Sample pans (typically aluminum, hermetically sealed).
-
A source of inert purge gas (e.g., nitrogen).
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).
-
Sample Preparation: A small, accurately weighed sample (2-10 mg) of this compound is placed in a sample pan and hermetically sealed. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas. A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 K/min) through its melting point.
-
Data Analysis:
-
Heat of Fusion: The heat absorbed during melting is observed as a peak in the DSC curve. The area of this peak is integrated to determine the enthalpy of fusion (ΔHfus).
-
Heat Capacity: To measure heat capacity, a three-step procedure is often employed: an initial baseline run with empty pans, a run with a sapphire standard (of known heat capacity), and a run with the sample. By comparing the heat flow signals, the heat capacity of the sample as a function of temperature can be calculated.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the standard enthalpy of formation of this compound using bomb calorimetry.
Caption: Workflow for Bomb Calorimetry Experiment.
Caption: Detailed Experimental Flow for Bomb Calorimetry.
References
A Comprehensive Technical Review of Bis(trifluoromethyl)benzoic Acid Isomers for Scientific Research and Drug Development
Abstract
Bis(trifluoromethyl)benzoic acid isomers represent a critical class of compounds in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzoic acid scaffold imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and altered acidity, making them valuable building blocks for the synthesis of novel therapeutic agents and advanced materials.[1][2][3] This technical guide provides a comprehensive review of the synthesis, properties, and applications of various bis(trifluoromethyl)benzoic acid isomers, with a particular focus on their role in drug development. Detailed experimental protocols, comparative data tables, and diagrams of synthetic pathways are presented to serve as a practical resource for researchers and scientists in the field.
Introduction to Bis(trifluoromethyl)benzoic Acid Isomers
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a well-established strategy in modern drug design.[4] The trifluoromethyl group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, increase its lipophilicity to improve membrane permeability, and modulate its binding affinity to biological targets.[1][2][4] Bis(trifluoromethyl)benzoic acids, possessing two of these potent groups, are therefore highly sought-after intermediates in the pharmaceutical industry.[3]
This guide focuses on the most commonly utilized isomers, providing a detailed comparison of their properties and synthetic methodologies. The isomers covered include 3,5-bis(trifluoromethyl)benzoic acid, 2,5-bis(trifluoromethyl)benzoic acid, and 2,6-bis(trifluoromethyl)benzoic acid.
Physicochemical Properties of Bis(trifluoromethyl)benzoic Acid Isomers
The position of the two trifluoromethyl groups on the benzoic acid ring significantly influences the molecule's physical and chemical properties. A summary of the key physicochemical data for several isomers is presented in Table 1.
| Property | 3,5-Bis(trifluoromethyl)benzoic Acid | This compound | 2,6-Bis(trifluoromethyl)benzoic Acid | 2,4-Bis(trifluoromethyl)benzoic Acid |
| CAS Number | 725-89-3[5][6] | 42580-42-7[7][8] | 24821-22-5[9] | 32890-87-2[10] |
| Molecular Formula | C9H4F6O2[6][11] | C9H4F6O2[8][12] | C9H4F6O2[9] | C9H4F6O2[10] |
| Molecular Weight | 258.12 g/mol [6][11][13] | 258.12 g/mol [8] | 258.12 g/mol [9] | 258.12 g/mol |
| Melting Point | 142-143 °C[5][11][14] | - | - | - |
| Boiling Point | 223.9±40.0 °C (Predicted)[14][15] | - | - | - |
| Density | 1.42 g/cm³[11][14] | - | - | - |
| pKa | 3.34±0.10 (Predicted)[14] | - | - | - |
| Solubility | Slightly soluble in water.[5][11] Soluble in DMSO and Methanol.[6][14] | - | - | - |
Synthesis and Experimental Protocols
The synthesis of bis(trifluoromethyl)benzoic acid isomers can be achieved through various methods. One of the most common and efficient routes involves the Grignard reaction of a corresponding bis(trifluoromethyl)bromobenzene isomer, followed by carboxylation with carbon dioxide.
Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction
This protocol describes the synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene.[16][17]
Experimental Protocol:
-
Grignard Reagent Formation:
-
To a 500 mL three-neck round-bottom flask equipped with an addition funnel, a nitrogen inlet, and a thermocouple, add magnesium turnings (5.10 g, 210 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).[17]
-
Heat the mixture to reflux.[17]
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF.[17]
-
Add a small portion (5 mL) of the bromide solution to the refluxing magnesium slurry to initiate the Grignard reaction.[17]
-
After initiation, add the remaining bromide solution dropwise over 30 minutes.[17]
-
Maintain reflux for an additional 30 minutes after the addition is complete. The reaction progress can be monitored by HPLC to ensure the consumption of the starting bromide.[17]
-
-
Carboxylation:
-
Cool the reaction mixture to ambient temperature.[17]
-
Transfer the Grignard reagent solution via cannula to a pressure vessel equipped with a thermocouple and a gas inlet, pre-cooled to -45 °C under a nitrogen atmosphere.[17]
-
Briefly degas the vessel under vacuum and then pressurize with carbon dioxide to 3 psi.[17]
-
Stir the reaction mixture vigorously at -45 °C for 1 hour.[17]
-
-
Work-up and Isolation:
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for 3,5-bis(trifluoromethyl)benzoic acid.
Applications in Drug Development and Medicinal Chemistry
Bis(trifluoromethyl)benzoic acid isomers are valuable intermediates in the synthesis of pharmacologically active compounds.[16][17] Their unique properties make them ideal for incorporation into drug candidates targeting a wide range of diseases.
3,5-Bis(trifluoromethyl)benzoic Acid
This isomer is a key intermediate in the synthesis of Substance P (neurokinin-1) receptor antagonists.[5][15] These antagonists are being investigated for the treatment of inflammatory diseases, psychiatric disorders, and emesis.[15] 3,5-Bis(trifluoromethyl)benzoic acid has also been identified as a major metabolite of certain 3,5-bis(trifluoromethyl)benzyl ethers.[6][14]
The following diagram illustrates the role of 3,5-bis(trifluoromethyl)benzoic acid as a building block in the development of a therapeutic agent.
Caption: Role of 3,5-bis(trifluoromethyl)benzoic acid in drug synthesis.
Other Isomers
-
This compound: This isomer is also widely used in the pharmaceutical industry as a key intermediate for synthesizing various active pharmaceutical ingredients (APIs). The trifluoromethyl groups on this scaffold are known to enhance biological activity and metabolic stability.[18]
-
2-(Trifluoromethyl)benzoic acid: While not a bis-substituted isomer, it is worth noting that 2-(trifluoromethyl)benzoic acid is of strategic importance in pharmaceutical development.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block for enzyme inhibitors and receptor antagonists.[1]
Spectroscopic and Characterization Data
The structural confirmation of bis(trifluoromethyl)benzoic acid isomers relies on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for determining the substitution pattern of the trifluoromethyl groups on the aromatic ring. For instance, the ¹H NMR spectrum of 3,5-bis(trifluoromethyl)benzoic acid shows characteristic signals for the aromatic protons.[19][20]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, such as the carboxylic acid O-H and C=O stretches.[21]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition.[21][22]
Conclusion
Bis(trifluoromethyl)benzoic acid isomers are indispensable tools in the fields of medicinal chemistry and drug discovery. Their unique electronic and steric properties, conferred by the two trifluoromethyl groups, allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide has provided a comprehensive overview of the key isomers, including their physicochemical properties, detailed synthetic protocols, and applications in pharmaceutical development. The presented data and diagrams serve as a valuable resource for scientists and researchers working with these important chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. store.p212121.com [store.p212121.com]
- 8. scbt.com [scbt.com]
- 9. 2,6-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Bis(trifluoromethyl)benzoic acid | 32890-87-2 [sigmaaldrich.com]
- 11. 3,5-bis(trifluoromethyl)benzoic acid [chembk.com]
- 12. This compound | C9H4F6O2 | CID 736187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 16. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 17. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 18. This compound [myskinrecipes.com]
- 19. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]
- 20. bipm.org [bipm.org]
- 21. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 22. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
Methodological & Application
The Versatility of 2,5-Bis(trifluoromethyl)benzoic Acid in Organic Synthesis: A Building Block for Novel Pharmaceuticals and Agrochemicals
For Immediate Release
Shanghai, China – December 26, 2025 – 2,5-Bis(trifluoromethyl)benzoic acid is a key building block in modern organic synthesis, prized for its role in the development of advanced pharmaceutical and agrochemical compounds. The presence of two trifluoromethyl groups on the benzoic acid scaffold imparts unique properties to resulting molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable component for researchers and scientists in drug discovery and crop protection.
The trifluoromethyl groups are known to significantly influence the electronic and steric properties of molecules. In medicinal chemistry, this often translates to improved efficacy and a more favorable pharmacokinetic profile of drug candidates.[1][2] For instance, the strategic incorporation of trifluoromethyl moieties is a common strategy to block metabolic pathways, thereby prolonging the therapeutic effect of a drug. In the realm of agrochemicals, these groups can enhance the potency and selectivity of herbicides, pesticides, and fungicides.
This document provides an overview of the applications of this compound in several key organic transformations, including amide bond formation, esterification, and as a precursor for further synthetic elaborations. Detailed protocols and quantitative data are presented to facilitate its use in the laboratory.
Key Applications and Synthetic Protocols
Amide Coupling Reactions
The formation of an amide bond is a fundamental transformation in the synthesis of a vast array of biologically active molecules. This compound can be readily converted to its corresponding benzamides, which are important intermediates in the synthesis of various pharmaceuticals.
Table 1: Amide Coupling of this compound Derivatives
| Amine Reactant | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Thionyl Chloride, then Aniline | Pyridine | Toluene | 80 | 4 | 85 |
| Benzylamine | Oxalyl Chloride, then Benzylamine | Triethylamine | Dichloromethane | 25 | 3 | 92 |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 25 | 12 | 88 |
| 2-Aminopyridine | EDC/HOBt | N-Methylmorpholine | Dichloromethane | 25 | 16 | 75 |
Experimental Protocol: Synthesis of N-Phenyl-2,5-bis(trifluoromethyl)benzamide
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene (10 mL). Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2 hours.
-
Amide Formation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. Dissolve the resulting crude 2,5-bis(trifluoromethyl)benzoyl chloride in fresh toluene (10 mL).
-
Reaction with Aniline: To the solution of the acid chloride, add a solution of aniline (1.1 eq) and pyridine (1.2 eq) in toluene (5 mL) dropwise at 0 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to afford N-phenyl-2,5-bis(trifluoromethyl)benzamide as a white solid.
Diagram 1: General Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N-substituted-2,5-bis(trifluoromethyl)benzamides.
Esterification Reactions
Esters of this compound are valuable intermediates that can be used in a variety of subsequent transformations, such as reductions or cross-coupling reactions. The esterification is typically carried out under acidic conditions.
Table 2: Esterification of this compound
| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 6 | 95 |
| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 8 | 93 |
| Benzyl Alcohol | H₂SO₄ (cat.) | Toluene | Reflux (Dean-Stark) | 12 | 88 |
| Isopropanol | H₂SO₄ (cat.) | Isopropanol | Reflux | 18 | 75 |
Experimental Protocol: Synthesis of Methyl 2,5-bis(trifluoromethyl)benzoate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (20 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the solution while stirring.
-
Reaction: Heat the mixture to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purify by distillation or column chromatography to obtain pure methyl 2,5-bis(trifluoromethyl)benzoate.
Diagram 2: Fischer Esterification Pathway
Caption: Simplified mechanism of Fischer-Speier esterification.
Precursor for Further Functionalization
2,5-Bis(trifluoromethyl)benzoyl chloride, readily prepared from the corresponding benzoic acid, is a versatile intermediate for a range of synthetic transformations beyond simple amidation and esterification.[3] Its high reactivity makes it an excellent electrophile in Friedel-Crafts acylations and a suitable substrate for conversion to other functional groups.
Diagram 3: Synthetic Utility of 2,5-Bis(trifluoromethyl)benzoyl Chloride
Caption: Key transformations starting from 2,5-bis(trifluoromethyl)benzoyl chloride.
The continued exploration of the reactivity of this compound and its derivatives promises to yield novel molecules with significant potential in medicine and agriculture. The protocols and data presented herein serve as a valuable resource for chemists working at the forefront of these fields.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
Applications of 2,5-Bis(trifluoromethyl)benzoic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzoic acid is a valuable fluorinated building block in the development of novel agrochemicals. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and electronic properties, which can impart desirable characteristics to the final active ingredient. While direct applications of the benzoic acid itself in commercial agrochemicals are not widely documented, it serves as a crucial precursor for the synthesis of key intermediates, most notably 2,5-bis(trifluoromethyl)aniline. This aniline is then utilized in the creation of various insecticidal and herbicidal compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a starting material for the synthesis of potential insecticidal agents, focusing on the phthalamide class of insecticides.
Key Application: Intermediate for Insecticide Synthesis
This compound is a versatile starting material for the synthesis of 2,5-bis(trifluoromethyl)aniline, a key intermediate in the production of phthalamide insecticides. Phthalamides are a class of insecticides known to act as ryanodine receptor modulators in insects, leading to uncontrolled muscle contraction and paralysis. The 2,5-bis(trifluoromethyl)phenyl moiety is incorporated into these molecules to enhance their insecticidal potency.
Logical Workflow: From Benzoic Acid to Insecticide
The overall process involves the conversion of the carboxylic acid group of this compound to an amine, followed by the coupling of the resulting aniline with a phthalic anhydride derivative to form the final insecticidal phthalamide.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis(trifluoromethyl)aniline from this compound (via Curtius Rearrangement)
This protocol describes a general procedure for the conversion of a carboxylic acid to an aniline via the Curtius rearrangement.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Tert-butanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable solvent such as acetone or DCM. Cool the solution to 0°C in an ice bath. Add a solution of sodium azide (1.2 equivalents) in water dropwise, maintaining the temperature below 10°C. Stir vigorously for 1-2 hours.
-
Curtius Rearrangement and Boc-Aniline Formation: Carefully extract the acyl azide into DCM. After drying the organic layer with anhydrous MgSO₄, add tert-butanol to the solution. Heat the mixture to reflux. The acyl azide will rearrange to an isocyanate, which is then trapped by tert-butanol to form the Boc-protected aniline. Monitor the reaction by TLC until completion.
-
Deprotection: After cooling, wash the reaction mixture with water and brine. Concentrate the organic layer under reduced pressure. To the residue, add a solution of HCl in dioxane or aqueous HCl and stir at room temperature until the deprotection is complete (as monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture with a saturated NaHCO₃ solution and extract the product with DCM. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2,5-bis(trifluoromethyl)aniline can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of an N¹-(2,5-Bis(trifluoromethyl)phenyl)-N²-(tert-butyl)phthalamide Insecticide
This protocol outlines the synthesis of a representative phthalamide insecticide from 2,5-bis(trifluoromethyl)aniline and a phthalic anhydride derivative.
Materials:
-
2,5-Bis(trifluoromethyl)aniline
-
3-Substituted phthalic anhydride (e.g., 3-iodophthalic anhydride)
-
Tert-butylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Column chromatography supplies
-
Standard laboratory glassware and safety equipment
Procedure:
-
Phthalamic Acid Formation: In a round-bottom flask, dissolve the 3-substituted phthalic anhydride (1 equivalent) in DCM. To this solution, add 2,5-bis(trifluoromethyl)aniline (1 equivalent) and triethylamine (1.1 equivalents). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Activation and Amidation: Cool the reaction mixture to 0°C. Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). After 30 minutes, add tert-butylamine (1.2 equivalents) and allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea by-product. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final N¹-(2,5-bis(trifluoromethyl)phenyl)-N²-(tert-butyl)phthalamide.
Experimental Workflow Diagram
Application Notes: Amide Coupling Reactions with 2,5-Bis(trifluoromethyl)benzoic Acid
Introduction
2,5-Bis(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl (CF₃) groups. These strong electron-withdrawing groups significantly increase the acidity of the carboxylic acid and influence the electronic properties of the final amide products. However, these same electronic effects can render the carboxylate less nucleophilic and the corresponding acyl intermediates more susceptible to premature hydrolysis, making amide bond formation challenging.[1] Standard coupling conditions may prove sluggish or ineffective.[2]
This document provides detailed protocols and guidance for selecting the appropriate reagents and conditions to achieve efficient amide coupling with this compound, targeting researchers and professionals in drug development and organic synthesis.
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide.
References
Application Notes and Protocols for the Derivatization of 2,5-Bis(trifluoromethyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry. The presence of two trifluoromethyl (-CF3) groups on the phenyl ring significantly influences the physicochemical properties of its derivatives, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.
This document provides detailed application notes and experimental protocols for the derivatization of this compound via common medicinal chemistry reactions: amidation, esterification, and Suzuki-Miyaura coupling.
Key Derivatization Strategies
The primary point of derivatization for this compound is the carboxylic acid functional group, which can be readily converted into amides and esters. Furthermore, the corresponding aryl halides can be utilized in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling to generate biaryl structures.
graph Derivatization_Strategies {
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B [label="Amide Derivatives", pos="-2,-0.5!", fillcolor="#34A853"];
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D [label="Biaryl Derivatives", pos="2,-0.5!", fillcolor="#EA4335"];
E [label="Amidation", pos="-1.2,0.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="Esterification", pos="0,0.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
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A -> E [arrowhead=normal, color="#5F6368"];
E -> B [arrowhead=normal, color="#5F6368"];
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F -> C [arrowhead=normal, color="#5F6368"];
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G -> D [arrowhead=normal, color="#5F6368"];
}
Figure 2: Biological targets and associated signaling pathways of 2,5-bis(trifluoromethyl)phenyl derivatives.
-
Androgen Synthesis: Inhibition of 5α-reductase by compounds like dutasteride blocks the conversion of testosterone to dihydrotestosterone, a key pathway in the development of benign prostatic hyperplasia and androgenetic alopecia.[2]
-
Angiogenesis and Cell Cycle Control: Kinases such as AURKA and VEGFR-2 are critical for tumor growth and proliferation.[3][4] Inhibitors targeting these kinases can disrupt the signaling cascades that lead to uncontrolled cell division and the formation of new blood vessels that supply tumors.[3]
-
Apoptosis Regulation: The anti-apoptotic proteins Mcl-1 and Bfl-1 are key regulators of programmed cell death.[5][6] Inhibiting these proteins can restore the natural apoptotic process in cancer cells, leading to their demise.[5][6]
Conclusion
This compound is a versatile starting material for the synthesis of a wide array of derivatives with significant potential in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel amides, esters, and biaryl compounds derived from this scaffold. The unique electronic properties conferred by the two trifluoromethyl groups make this an attractive core for the design of potent and selective modulators of various biological targets.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Bis(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Polymers
Introduction
2,5-Bis(trifluoromethyl)benzoic acid is a valuable monomer for the synthesis of high-performance polymers. The incorporation of two trifluoromethyl (-CF3) groups onto the benzoic acid ring imparts unique properties to the resulting polymers, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption.[1][2][3] These characteristics make polymers derived from this compound attractive for applications in microelectronics, aerospace, and other demanding fields where materials with exceptional performance are required.[1][4] This document provides detailed application notes and experimental protocols for the synthesis of advanced polymers, such as aromatic polyamides, using this compound.
Key Applications
The primary application of this compound in polymer chemistry is as a monomer in polycondensation reactions. It can be reacted with various diamines to produce polyamides or converted into derivatives suitable for the synthesis of other polymer classes like polyimides and polyesters. The resulting fluorinated polymers are noted for their:
-
High Thermal Stability: The strong C-F bonds in the trifluoromethyl groups contribute to excellent thermal and thermo-oxidative stability.[1]
-
Enhanced Solubility: The bulky and non-polar nature of the -CF3 groups disrupts polymer chain packing, leading to improved solubility in common organic solvents, which facilitates processing.[3]
-
Low Dielectric Constant: The low polarizability of the C-F bond results in polymers with low dielectric constants, making them suitable for use as insulating materials in microelectronics.[1]
-
Reduced Water Absorption: The hydrophobic nature of the trifluoromethyl groups leads to polymers with low moisture uptake, which is crucial for maintaining stable electrical and mechanical properties in varying humidity environments.[1]
Experimental Protocols
Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes the synthesis of a high-performance aromatic polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi direct polycondensation method.[3]
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Drying of Reagents: Dry this compound and 4,4'-oxydianiline in a vacuum oven at 80 °C overnight. Anhydrous NMP and pyridine should be used.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 equivalent), 4,4'-oxydianiline (1 equivalent), and anhydrous calcium chloride (0.1 equivalent).
-
Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v). Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.
-
Addition of Condensing Agents: Add pyridine (2 equivalents) and triphenyl phosphite (2 equivalents) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any residual salts and solvents.
-
Drying: Dry the purified polyamide in a vacuum oven at 120 °C for 24 hours.
Characterization:
-
Inherent Viscosity: Determined using an Ubbelohde viscometer with a polymer solution in NMP at 30 °C.
-
Molecular Weight: Analyzed by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Evaluated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Mechanical Properties: Measured on thin films cast from the polymer solution.
Data Presentation
The incorporation of this compound into a polyamide backbone is expected to yield a polymer with the properties summarized in the table below. The data is extrapolated from literature on aromatic polyamides and polyimides containing trifluoromethyl groups.[1][2][3]
| Property | Expected Value Range |
| Glass Transition Temp. (Tg) | 250 - 300 °C |
| 5% Weight Loss Temp. (Td5) | 450 - 550 °C (in N2) |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.0 - 3.5 GPa |
| Elongation at Break | 5 - 15% |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 |
| Water Absorption | < 1.0% |
Visualizations
Caption: Synthetic workflow for an advanced polyamide.
Caption: Influence of monomer on polymer properties.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2,5-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,5-Bis(trifluoromethyl)benzoic acid in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in bulk materials and simple formulations. The key to successful analysis of benzoic acid derivatives is controlling the mobile phase pH to ensure the analyte is in its non-ionized form, thus promoting retention on a reversed-phase column.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV analysis of aromatic acids. These values are provided as a general guideline and should be confirmed during method validation.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
b. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to adjust the pH to approximately 2.5-3.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Experimental Workflow```dot
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
Quantitative Data Summary
The following table outlines the expected performance of a GC-MS method with derivatization.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocol
a. Instrumentation:
-
Gas chromatograph with a capillary column inlet coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
b. Reagents and Materials:
-
Solvents for extraction (e.g., ethyl acetate, hexane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or BF₃-methanol).
-
This compound reference standard.
c. Derivatization (Silylation Example):
-
Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
d. GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
Experimental Workflow
Caption: Workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement and can be used for the highly accurate quantification of this compound without the need for a specific reference standard of the analyte, provided a certified internal standard is used. Both ¹H and ¹⁹F NMR can be utilized.
Quantitative Data Summary
qNMR is known for its high accuracy and precision.
| Parameter | Expected Performance |
| Accuracy | High (traceable to SI units) |
| Precision (%RSD) | < 1% |
| Measurement Uncertainty | Typically < 2% |
Experimental Protocol
a. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for both ¹H and ¹⁹F detection.
b. Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Certified internal standard (IS) with known purity, containing protons and/or fluorine atoms that do not overlap with the analyte signals (e.g., 3,5-Bis(trifluoromethyl)benzoic acid for ¹H qNMR if the signals are resolved, or another suitable fluorinated standard for ¹⁹F qNMR).
c. Sample Preparation:
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve in a precise volume of the deuterated solvent.
-
Transfer an aliquot to an NMR tube.
d. NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1).
-
For ¹⁹F qNMR, ensure the spectral width is large enough to encompass all fluorine signals.
e. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals for both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of nuclei per molecule for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Logical Relationship for qNMR
Caption: Logical flow for qNMR quantification.
Application Notes and Protocols for the Synthesis of 3,5-bis(trifluoromethyl)benzoic Acid via Grignard Reaction
Introduction
3,5-Bis(trifluoromethyl)benzoic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds, notably as substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders.[1][2] The Grignard reaction provides a well-established and efficient method for the synthesis of this valuable compound. This protocol outlines the preparation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by its carboxylation to yield the desired benzoic acid derivative. Careful control of reaction conditions, particularly temperature, is critical for achieving high yields and minimizing byproduct formation.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid via the Grignard reaction, based on a representative protocol.
| Parameter | Value |
| Reactants | |
| 3,5-Bis(trifluoromethyl)bromobenzene | 100 mmol (31.05 g) |
| Magnesium Granules | 210 mmol (5.10 g) |
| Tetrahydrofuran (THF) for Grignard formation | 250 mL |
| Carbon Dioxide (CO₂) | Pressurized to 3 psi at -45°C |
| 2N Hydrochloric Acid (HCl) | 200 mL |
| Reaction Conditions | |
| Grignard Formation Temperature | Reflux |
| Grignard Formation Time | ~1 hour (until <1 mol% bromide remains) |
| Carboxylation Temperature | -45°C |
| Carboxylation Time | 1 hour |
| Yield | |
| Molar Yield of Acid (in organic layer) | 95.8 mol % |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
1. Materials and Equipment
-
500 mL three-neck round-bottom flask
-
800 mL pressure bottle
-
Addition funnel
-
Reflux condenser
-
Nitrogen (N₂) inlet
-
Carbon Dioxide (CO₂) inlet
-
Teflon-coated thermocouple
-
Magnetic stirrer and stir bars
-
Water bath and ice-water bath
-
Cannula
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium granules
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice or pressurized Carbon Dioxide (CO₂)
-
2N Hydrochloric acid (HCl)
2. Grignard Reagent Formation
-
To a 500 mL three-neck round-bottom flask equipped with an addition funnel, a nitrogen inlet, a reflux condenser, and a magnetic stirrer, add magnesium granules (5.10 g, 210 mmol).[1][2]
-
Heat the mixture to a gentle reflux under a nitrogen atmosphere.[1][2]
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of anhydrous THF.[1]
-
To initiate the reaction, add approximately 5 mL of the bromide solution to the refluxing magnesium slurry. An induction period may be observed.[1][2]
-
Once the Grignard reaction has initiated (indicated by a color change and sustained reflux), add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.[1][2]
-
After the addition is complete, continue to heat the dark brown solution at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent. The reaction is considered complete when HPLC analysis shows less than 1 mol% of the starting bromide remaining.[1][2]
-
Cool the reaction mixture to ambient temperature using a water bath.[1]
3. Carboxylation
-
Transfer the prepared Grignard reagent solution via cannula to an 800 mL pressure bottle equipped with a thermocouple and a vacuum/N₂/CO₂ inlet. Rinse the flask with 50 mL of THF and add it to the pressure bottle.[1]
-
Cool the contents of the pressure bottle to -45°C under a nitrogen atmosphere.[1]
-
Briefly degas the vessel under vacuum and then pressurize it with CO₂ to 3 psi. A slight increase in temperature may be observed.[1]
-
Stir the resulting slurry vigorously at -45°C for 1 hour.[1]
4. Work-up and Isolation
-
Warm the dark brown mixture to 0°C in an ice-water bath.[1]
-
Slowly and carefully add 200 mL of 2N HCl to quench the reaction. This is a vigorous reaction, so control the addition rate.[1]
-
Stir the biphasic mixture vigorously for 20 minutes.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
The organic layer contains the desired 3,5-bis(trifluoromethyl)benzoic acid. Further purification can be achieved by crystallization.[2]
Visualizations
Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Caption: Chemical pathway for 3,5-bis(trifluoromethyl)benzoic acid synthesis.
References
Application Notes and Protocols: Leveraging 2,5-Bis(trifluoromethyl)benzoic Acid Derivatives for Advanced Chemical Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into polymer backbones is a well-established strategy for developing high-performance materials with exceptional properties. The trifluoromethyl (-CF3) group, in particular, is known to impart enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and significantly increased chemical resistance. 2,5-Bis(trifluoromethyl)benzoic acid and its derivatives, especially its aniline counterpart, serve as critical building blocks in the synthesis of advanced polymers such as polyamides and polyimides. These materials are of significant interest in applications where durability in harsh chemical environments is paramount, including in the aerospace, microelectronics, and pharmaceutical industries.
The presence of two trifluoromethyl groups on the aromatic ring creates a sterically hindered and electron-deficient environment, which protects the polymer backbone from chemical attack. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of chemically resistant polymers derived from precursors containing the 2,5-bis(trifluoromethyl)phenyl moiety.
Data Presentation: Chemical Resistance and Solubility
While direct polymerization of this compound is less common, the corresponding aniline, 2,5-bis(trifluoromethyl)aniline, and its derivatives are valuable monomers for high-performance polyamides. The incorporation of these fluorinated monomers significantly enhances the polymer's resistance to a wide range of organic solvents.
The following table summarizes the solubility of a series of aromatic polyamides synthesized from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, a structurally related diamine, with various aromatic dicarboxylic acids.[1] The excellent solubility in a range of polar aprotic solvents is a strong indicator of the material's chemical resistance, as insolubility or minimal swelling suggests a lack of interaction with the solvent.
Table 1: Solubility of Polyamides Derived from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline in Various Organic Solvents at Room Temperature [1]
| Polymer ID | Dicarboxylic Acid Monomer | NMP | DMAc | DMF | m-Cresol | Pyridine |
| PA-1 | Terephthalic acid | ++ | ++ | ++ | ++ | ++ |
| PA-2 | Isophthalic acid | ++ | ++ | ++ | ++ | ++ |
| PA-3 | 4,4'-Oxydibenzoic acid | ++ | ++ | ++ | ++ | ++ |
| PA-4 | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | ++ | ++ | ++ | ++ | ++ |
Key:
-
++ : Soluble at room temperature
-
NMP : N-Methyl-2-pyrrolidone
-
DMAc : N,N-Dimethylacetamide
-
DMF : N,N-Dimethylformamide
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of chemically resistant aromatic polyamides using a diamine monomer containing the bis(trifluoromethyl)phenyl moiety. The Yamazaki-Higashi polycondensation method is highlighted as an effective technique for producing high-molecular-weight polyamides under mild conditions.[1]
Protocol 1: Synthesis of Aromatic Polyamides via Yamazaki-Higashi Polycondensation
This protocol describes the synthesis of a polyamide from an aromatic diamine, such as 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, and an aromatic dicarboxylic acid.
Materials:
-
4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline (or other suitable bis(trifluoromethyl) diamine)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
Procedure:
-
Reactor Setup: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the aromatic diamine (1 equivalent), the aromatic dicarboxylic acid (1 equivalent), and anhydrous calcium chloride (a catalytic amount).
-
Solvent Addition: Add anhydrous NMP to the flask to achieve a solids concentration of 10-15% (w/v).
-
Reagent Addition: To the stirred solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (2 equivalents).
-
Polymerization: Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with hot methanol and then with water to remove any residual salts and solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C overnight.
Protocol 2: Chemical Resistance Testing
This protocol outlines a standard procedure for evaluating the chemical resistance of the synthesized polyamide films.
Materials:
-
Dried polyamide films of uniform thickness (e.g., 50 µm)
-
A selection of chemical reagents (e.g., concentrated sulfuric acid, 10% sodium hydroxide solution, acetone, toluene, NMP)
-
Glass vials with sealed caps
-
Analytical balance
-
Micrometer
Procedure:
-
Sample Preparation: Cut the polyamide films into pre-weighed and pre-measured rectangular samples (e.g., 1 cm x 3 cm).
-
Initial Measurements: Record the initial weight (W_i) and dimensions (length, width, thickness) of each film sample.
-
Immersion: Immerse each film sample in a separate sealed glass vial containing one of the selected chemical reagents at room temperature (or a specified temperature).
-
Exposure: Allow the films to remain immersed for a specified period (e.g., 24 hours, 72 hours, or 1 week).
-
Post-Exposure Processing: After the exposure time, carefully remove the film samples from the chemical reagents.
-
Cleaning and Drying: Gently blot the surface of the films with a lint-free cloth to remove excess liquid. For volatile solvents, allow the films to air-dry in a fume hood. For aqueous solutions, rinse with deionized water and then dry in a vacuum oven at a temperature below the polymer's glass transition temperature until a constant weight is achieved.
-
Final Measurements: Record the final weight (W_f) and dimensions of the dried film samples.
-
Data Analysis: Calculate the percentage weight change using the formula: Weight Change (%) = [(W_f - W_i) / W_i] * 100 Also, note any changes in appearance, such as discoloration, loss of transparency, or physical degradation.
Visualizations
Logical Relationship in Material Development
The following diagram illustrates the logical relationship between the molecular structure of the monomer and the resulting properties of the polymer.
Caption: Monomer structure-property relationship.
Experimental Workflow for Polyamide Synthesis and Characterization
The diagram below outlines the key steps in the synthesis and subsequent characterization of chemically resistant polyamides.
Caption: Polyamide synthesis and testing workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Bis(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Bis(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is a two-step process involving the formation of a Grignard reagent from 2,5-bis(trifluoromethyl)bromobenzene, followed by carboxylation with carbon dioxide (CO₂). This method is favored for its efficiency and adaptability to large-scale production.
Q2: What are the critical parameters to control for maximizing the yield of the Grignard reaction?
A2: The critical parameters for a successful Grignard reaction are:
-
Anhydrous Conditions: All glassware and solvents must be rigorously dried to prevent quenching of the highly reactive Grignard reagent.
-
Magnesium Activation: The surface of the magnesium turnings should be activated to initiate the reaction. This can be achieved by using fresh magnesium or by adding a small crystal of iodine.
-
Controlled Addition: The addition of the aryl halide to the magnesium suspension should be slow and controlled to manage the exothermic nature of the reaction.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents.
Q3: How can I minimize the formation of the primary byproduct, 1,3-bis(trifluoromethyl)benzene?
A3: The formation of the protonated byproduct, 1,3-bis(trifluoromethyl)benzene, occurs when the Grignard reagent is quenched by a proton source. To minimize this, ensure strictly anhydrous conditions. Additionally, performing the carboxylation step at low temperatures (e.g., -40°C) can significantly reduce the formation of this byproduct by increasing the solubility of CO₂ and favoring the carboxylation reaction.[1]
Troubleshooting Guide
Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no formation of the Grignard reagent | Inactive magnesium surface. | Activate magnesium with a small iodine crystal or by crushing the turnings under an inert atmosphere. |
| Presence of moisture in the reaction setup. | Thoroughly oven-dry all glassware and use anhydrous solvents. Flame-dry the apparatus under an inert gas flow before starting the reaction. | |
| Low yield after carboxylation | Inefficient trapping of the Grignard reagent with CO₂. | Ensure a sufficient supply of dry CO₂ gas. Use a gas dispersion tube for efficient bubbling. Consider using solid CO₂ (dry ice), ensuring it is free of condensed water. |
| Formation of byproducts. | Optimize reaction temperature during carboxylation. Lower temperatures can improve selectivity.[1] | |
| Incomplete reaction. | Monitor the reaction progress by TLC or GC to ensure the complete consumption of the starting material. |
High Levels of Impurities
| Impurity | Possible Cause | Troubleshooting Steps |
| 1,3-bis(trifluoromethyl)benzene | Quenching of the Grignard reagent by a proton source. | Maintain strict anhydrous conditions throughout the process. |
| Low efficiency of carboxylation. | Lower the reaction temperature during CO₂ addition to increase its solubility and reactivity with the Grignard reagent.[1] | |
| Biphenyl derivatives | Wurtz-type coupling of the aryl halide. | Control the rate of addition of the aryl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
Experimental Protocols
Synthesis of 2,5-Bis(trifluoromethyl)phenylmagnesium bromide (Grignard Reagent)
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, place a solution of 2,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not initiate, add a crystal of iodine and gently warm the mixture.
-
Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Carboxylation to form this compound
-
Cool the prepared Grignard reagent solution to the desired temperature (e.g., -40°C) in a dry ice/acetone bath.
-
Bubble dry carbon dioxide gas through the solution for several hours, or add crushed, dry solid carbon dioxide portion-wise.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the effect of temperature on the yield of the desired benzoic acid and the formation of the protonated byproduct in a closely related system, the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. This data illustrates the importance of temperature control in optimizing the carboxylation step.
| Carboxylation Temperature (°C) | Yield of Benzoic Acid (%) | Formation of Proteo Byproduct (%) |
| 0 | 76-78 | 10-11 |
| -20 | 76-78 | 10-11 |
| -40 | ~81-83 | 5 |
Data adapted from a patent for the synthesis of the analogous 3,5-bis(trifluoromethyl)benzoic acid, illustrating a general principle applicable to this synthesis.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2,5-Bis(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,5-Bis(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route. For instance, if synthesized via Grignard reaction from 2,5-dibromobenzotrifluoride, potential impurities include:
-
Unreacted starting materials: Such as 2,5-dibromobenzotrifluoride.
-
Side products: Including isomeric bis(trifluoromethyl)benzoic acids or byproducts from competing reactions.
-
Reagents and solvents: Residual solvents or reagents from the reaction workup.
Q2: My purified this compound is discolored (e.g., yellow or brown). How can I remove the color?
A2: Discoloration is typically due to trace organic impurities. Two effective methods for color removal are:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.
-
Column Chromatography: Passing a solution of the crude product through a silica gel column can effectively separate the desired compound from colored, more polar or less polar impurities.
Q3: I'm having difficulty getting my this compound to crystallize during recrystallization. What should I do?
A3: Several factors can inhibit crystallization:
-
Supersaturation not reached: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of the benzoic acid derivative.
-
Solution cooled too quickly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
No nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point.
-
Slower cooling: Allow the solution to cool more slowly to encourage crystal formation instead of oiling out. Using a Dewar flask or insulating the flask can help.
-
Change solvent system: The chosen solvent or solvent mixture may not be ideal. A different solvent with a lower boiling point or in a different ratio might be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the crystallization mixture is thoroughly cooled in an ice bath. - Use a pre-heated funnel and flask for hot filtration. |
| Product is still impure (broad melting point) | - Inappropriate solvent choice. - Incomplete removal of impurities. - Co-crystallization of impurities. | - Select a solvent where the compound has high solubility in the hot solvent and low solubility in the cold solvent, while impurities have the opposite solubility profile. - Perform a second recrystallization. - Consider an alternative purification method like column chromatography or acid-base extraction. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated. - Cooling is too rapid. | - Choose a solvent with a lower boiling point. - Reheat the solution and add more solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | - Vigorous shaking. - High concentration of the crude product. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Dilute the reaction mixture. |
| Low yield of precipitated product | - Incomplete extraction from the organic layer. - Insufficient acidification. - Product is somewhat soluble in the aqueous layer. | - Perform multiple extractions with the basic solution. - Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 2). - After acidification, cool the solution in an ice bath to minimize solubility before filtration. |
| Precipitated product is sticky or oily | - Incomplete removal of the organic solvent from the aqueous layer. - The product has a low melting point. | - Before acidification, wash the basic aqueous extract with a small amount of a clean organic solvent to remove any dissolved organic impurities. - After filtration, wash the product with cold water. |
Quantitative Data Summary
Disclaimer: The following data is representative and intended for illustrative purposes. Actual yields and purity will vary depending on the specific experimental conditions and the nature of the crude material.
| Purification Technique | Solvent/Mobile Phase | Typical Purity (by HPLC/GC) | Typical Yield |
| Recrystallization | Ethanol/Water | >98% | 60-80% |
| Acid-Base Extraction | Diethyl ether / 5% NaHCO₃(aq) | >95% | 70-90% |
| Column Chromatography | Hexane:Ethyl Acetate (e.g., 4:1) | >99% | 50-70% |
Experimental Protocols
Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely with heating and stirring.
-
While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Acid-Base Extraction
Objective: To purify crude this compound by separating it from neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a separatory funnel.
-
Add a 5% aqueous sodium bicarbonate solution to the separatory funnel.
-
Gently swirl the funnel, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate. The deprotonated sodium salt of the benzoic acid will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times to ensure complete extraction.
-
Combine all the aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any trapped neutral impurities.
-
Cool the aqueous solution in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH < 2). The pure this compound will precipitate out.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry.
Experimental Workflow Diagram
Caption: General workflow for the purification of crude this compound.
Common side reactions in the synthesis of bis(trifluoromethyl)benzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bis(trifluoromethyl)benzoic acids. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing bis(trifluoromethyl)benzoic acids?
A1: The primary synthetic routes encountered in literature for compounds like 3,5-bis(trifluoromethyl)benzoic acid involve the Grignard reaction and subsequent carboxylation. This process starts from a halogenated precursor, such as 3,5-bis(trifluoromethyl)bromobenzene, which is reacted with magnesium to form a Grignard reagent.[1][2] This reagent is then treated with carbon dioxide, followed by an acidic workup to yield the desired benzoic acid.[1] An alternative approach for related compounds involves the hydrolysis of a benzotrifluoride derivative that has a trichloromethyl group, which is then converted to the carboxylic acid.[3]
Q2: What is the major side product in the Grignard synthesis of 3,5-bis(trifluoromethyl)benzoic acid, and how can it be minimized?
A2: The most significant side product is the proteo byproduct, tris[3,5-bis(trifluoromethyl)benzene].[1] Its formation is highly dependent on the temperature during the carboxylation step. Lowering the reaction temperature during the introduction of CO2 significantly minimizes this side reaction. For instance, conducting the carboxylation at -40°C can reduce the formation of this byproduct to as low as 5%.[1]
Q3: My product, 3,5-bis(trifluoromethyl)benzoic acid, is "oiling out" during crystallization instead of forming a solid. What is causing this?
A3: The phenomenon of the product oiling out is typically caused by the presence of impurities, such as dimers and other unidentified byproducts, in the reaction mixture.[1] A crucial step to prevent this is to filter the sodium salt of the benzoic acid through a filter aid before acidification.[1] If the product has already oiled out, it may be converted to a crystalline material by adding excess concentrated acid (e.g., HCl) and allowing it to age, often overnight.[1]
Q4: Can the trifluoromethyl groups themselves react or degrade during synthesis?
A4: While generally stable, trifluoromethyl groups can undergo hydrolysis under certain, typically basic, conditions.[4] Although not commonly reported as a major side reaction in the primary synthesis routes for bis(trifluoromethyl)benzoic acids, it is a potential reaction pathway to be aware of, especially during workup or purification steps involving strong bases.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material (3,5-bis(trifluoromethyl)bromobenzene) | Incomplete formation of the Grignard reagent. | Ensure magnesium turnings are fresh and the reaction is initiated properly. A small amount of iodine or 1,2-dibromoethane can be used to activate the magnesium. Heat the mixture to reflux to ensure complete Grignard formation.[2] |
| High percentage of proteo byproduct (tris[3,5-bis(trifluoromethyl)benzene]) | Carboxylation temperature is too high. | Maintain a low temperature during the addition of CO2. Performing the reaction at -40°C is preferred over 0°C or -20°C.[1] |
| Low product recovery after workup | Product loss to the aqueous layer. | If the aqueous layer contains a significant amount of product, perform a back-extraction with a suitable organic solvent like toluene to recover the dissolved product.[1] |
Table 1: Effect of Carboxylation Temperature on Byproduct Formation[1]
| Temperature (°C) | Proteo Byproduct Formation (%) |
| 0 | 10-11 |
| -20 | 10-11 |
| -40 | 5 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction[1][2]
-
Grignard Reagent Formation: Add magnesium granules (1.05 equivalents) and anhydrous tetrahydrofuran (THF) to a dry, nitrogen-purged flask. Heat the mixture to reflux.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) in THF. Add a small portion of this solution to the refluxing magnesium slurry to initiate the reaction.
-
After initiation, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.
-
Continue heating at reflux for an additional 30 minutes after the addition is complete to ensure full conversion. Monitor the reaction by HPLC to confirm the disappearance of the starting bromide.
-
Carboxylation: Cool the Grignard solution to -45°C under a nitrogen atmosphere.
-
Evacuate the headspace and introduce carbon dioxide gas at a constant pressure (e.g., 3 psi). The temperature may rise slightly.
-
Stir the mixture vigorously at -45°C for 1 hour.
-
Workup and Isolation: Warm the reaction mixture to 0°C and slowly quench by adding 2N HCl.
-
Stir the biphasic mixture for 20 minutes, then separate the layers.
-
The organic layer containing the product can be further purified by crystallization. To avoid oiling out, it is recommended to extract the acid into an aqueous base, filter the aqueous solution through a filter aid, and then re-acidify to precipitate the pure product.[1]
Visual Guides
Caption: Troubleshooting workflow for Grignard synthesis.
Caption: Main reaction vs. side reaction pathway.
References
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 3. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation Studies of Fluorinated Benzoic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated benzoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: My fluorinated benzoic acid sample shows unexpected degradation during storage. What are the likely causes and how can I prevent this?
A1: Unexpected degradation of fluorinated benzoic acids during storage can be attributed to several factors, including hydrolysis, photodegradation, and microbial contamination.
-
Hydrolysis: While generally stable, the amide derivatives of fluorinated benzoic acids can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding the parent acid and the corresponding amine.[1] For instance, 3-fluorobenzoic acid, morpholide can degrade to 3-fluorobenzoic acid and morpholine.[1] To minimize hydrolysis, maintain stock solutions and experimental conditions within a neutral pH range (approximately 6-8).[1] If acidic or basic conditions are required, prepare solutions fresh and use them immediately.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of fluorinated benzoic acids.[2][3] Store samples in amber vials or protect them from light to prevent photolytic decomposition.
-
Microbial Degradation: Several bacterial strains, particularly from genera like Pseudomonas, Alcaligenes, and Aureobacterium, are capable of degrading fluorinated benzoic acids.[4][5][6] If you suspect microbial contamination in your buffers or media, filter-sterilize your solutions and work under aseptic conditions.
Q2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis over time. How do I identify these peaks?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks likely correspond to degradation products.
-
Characterization: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for proposing potential structures of the degradation products. For example, in the degradation of 2-chloro-4-fluorobenzoic acid, intermediates can be identified by their m/z values using TOF-MS.[3][7]
-
Forced Degradation Studies: Performing forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) can help you systematically generate and identify potential degradation products.[8][9] This will provide you with reference chromatograms and mass spectra for the degradants.
-
Common Degradation Products: Depending on the specific fluorinated benzoic acid and the degradation pathway, common products include hydroxylated derivatives (e.g., 4-hydroxybenzoate from 4-fluorobenzoate), catechols (e.g., 4-fluorocatechol), and products of ring cleavage (e.g., muconic acids).[4][5][6][10] In some cases, complete degradation can lead to the release of fluoride ions.[5]
Q3: My experimental results are inconsistent and not reproducible. Could this be related to the stability of my fluorinated benzoic acid?
A3: Yes, inconsistent results are often a symptom of compound instability. If your fluorinated benzoic acid is degrading during your experiment, its effective concentration will decrease over time, leading to variability in your data.
To ensure consistency:
-
Prepare Fresh Solutions: Always prepare fresh solutions of your fluorinated benzoic acid for each experiment from a properly stored solid sample.[1]
-
Control Experimental Parameters: Maintain consistent pH, temperature, and light exposure throughout your experiments.[1]
-
Use a Stability-Indicating Method: Employ an analytical method, such as a validated HPLC method, that can separate the parent compound from its degradation products.[1] This will allow you to monitor the stability of your compound throughout the experiment.
Troubleshooting Guides
Low Purity of Fluorinated Benzoic Acid Starting Material
| Problem | Potential Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities (e.g., 3- and 4-fluorobenzoic acid in a 2-fluorobenzoic acid sample) | Non-specific synthesis reactions. | - Optimize reaction conditions, such as temperature, during synthesis to minimize side reactions.[11]- Employ purification techniques like fractional crystallization or preparative chromatography.[12] |
| Discoloration of the Final Product | Formation of colored azo-byproducts during diazotization synthesis. | - Ensure complete reaction and proper work-up procedures to remove these impurities.[11]- Consider purification by recrystallization or sublimation.[11] |
| Presence of Unreacted Starting Material or Intermediates | Incomplete reaction during synthesis. | - Monitor the reaction progress using TLC or HPLC to ensure completion.[11]- Adjust reaction time and temperature as necessary.[11] |
Analytical Method Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Inappropriate mobile phase pH for an acidic compound. | - Use an acidic aqueous buffer in the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[13] |
| Low Sensitivity in LC-MS | Suboptimal ionization method. | - For the analysis of fluorinated benzoic acids in groundwater, electrospray ionization (ESI) can provide a lower detection limit (e.g., 1 µg/L) compared to atmospheric pressure chemical ionization (APCI) (e.g., 20 µg/L).[14] |
| Matrix Effects in Complex Samples (e.g., reservoir water) | Interference from salts and other components. | - Utilize solid-phase extraction (SPE) for sample clean-up and preconcentration. C18 or hydrophilic-lipophilic-balanced (HLB) cartridges are often effective.[15][16][17][18] |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of fluorinated benzoic acids.
-
Sample Preparation:
-
Accurately weigh and dissolve the fluorinated benzoic acid standard or sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.[13]
-
Prepare a series of dilutions from a standard stock solution for a calibration curve if quantification is needed.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[13]
-
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water). The acidic buffer helps to ensure good peak shape for the acidic analyte.[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Identify the peak for the fluorinated benzoic acid based on its retention time compared to a standard.
-
Assess purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol outlines a method to assess the hydrolytic stability of a fluorinated benzoic acid.
-
Preparation of Stock and Test Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) of the fluorinated benzoic acid in a suitable organic solvent (e.g., acetonitrile or DMSO).[1]
-
Prepare test solutions by diluting the stock solution into acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or phosphate buffer, pH 7) media to a final concentration suitable for analysis (e.g., 100 µg/mL).[1]
-
-
Incubation:
-
Divide each test solution into several aliquots in sealed, light-protected vials.
-
Incubate the vials at a specific temperature (e.g., room temperature or an elevated temperature like 40°C or 60°C to accelerate degradation).[1]
-
-
Time-Point Analysis:
-
HPLC Analysis:
-
Analyze each sample using a validated stability-indicating HPLC method (as described in Protocol 1, ensuring the method separates the parent compound from any degradation products).
-
Record the peak area of the parent fluorinated benzoic acid at each time point.[1]
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of the fluorinated benzoic acid remaining at each time point.
-
Plot the percentage remaining against time to determine the degradation kinetics.[1]
-
Visualizations
Caption: Workflow for synthesis, analysis, and stability testing of fluorinated benzoic acids.
Caption: Simplified microbial degradation pathways of 4-fluorobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Grignard carboxylation of bromobenzene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Grignard carboxylation of bromobenzene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low or no yield in a Grignard carboxylation reaction?
A1: The most common reason for a failed or low-yielding Grignard reaction is the presence of moisture.[1][2] Grignard reagents are extremely potent bases and will react readily with even trace amounts of water in glassware, solvents, or starting materials.[1][2] This "quenching" reaction protonates the Grignard reagent, rendering it inactive for the desired carboxylation.[1]
Q2: How can I tell if my Grignard reagent formation has successfully initiated?
A2: Successful initiation is typically indicated by several observable signs: the appearance of bubbles on the magnesium surface, a noticeable warming of the reaction flask due to the exothermic nature of the reaction, and the reaction mixture turning cloudy or a grey-brown color.[1] If an iodine crystal was used as an activator, its characteristic purple or brown color will fade upon initiation.[1]
Q3: What is Wurtz coupling and how can it be minimized?
A3: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent reacts with unreacted bromobenzene to form a biphenyl byproduct, which reduces the yield of the desired carboxylic acid. This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[3] To minimize Wurtz coupling, the bromobenzene solution should be added slowly and dropwise to the magnesium suspension to maintain a low concentration of the aryl halide. Careful temperature control is also crucial.[4]
Q4: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
A4: Both diethyl ether and THF are commonly used and effective solvents for Grignard reactions. THF is sometimes preferred as it can better stabilize the Grignard reagent.[5] THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which can allow for a higher reaction temperature, potentially speeding up the reaction and improving solubility.[5] However, the choice may also depend on the specific substrate and the desired reaction temperature.
Q5: Can impurities in my bromobenzene derivative affect the yield?
A5: Yes, impurities in the bromobenzene derivative can be detrimental. The starting material must be free of moisture and any acidic impurities. If the purity is questionable, it should be purified, for instance by distillation, before use.
Troubleshooting Guide
This guide addresses common problems encountered during the Grignard carboxylation of bromobenzene derivatives.
Problem 1: The reaction fails to initiate.
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[1] Activate the magnesium by gently crushing the turnings with a dry glass rod to expose a fresh surface, or by using a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[2] The disappearance of the iodine color indicates activation.[2] |
| Wet Glassware or Solvent | Traces of water will prevent the reaction from starting.[1][2] Rigorously dry all glassware in an oven at >120°C overnight or by flame-drying under a vacuum and cooling under an inert gas (e.g., nitrogen or argon).[1] Use anhydrous solvents. |
| Impure Bromobenzene Derivative | Ensure the starting material is pure and dry. Distill the bromobenzene derivative if necessary. |
Problem 2: The reaction starts but then stops.
| Possible Cause | Recommended Solution |
| Insufficiently Dry Conditions | A small amount of moisture may have been consumed during initiation, but residual water is quenching the reaction.[2] Ensure the entire system is kept under a positive pressure of a dry, inert gas. |
| Poor Quality Reagents | Impurities in the solvent or the bromobenzene derivative can halt the reaction.[2] Use freshly purified reagents. |
| Low Temperature | While the reaction is exothermic, it may require gentle warming to be sustained, especially in the initial stages.[2] |
Problem 3: The yield of the carboxylic acid is low.
| Possible Cause | Recommended Solution |
| Wurtz Coupling | The formation of biphenyl byproduct reduces the yield of the desired product. Add the bromobenzene solution dropwise to maintain a low concentration and control the reaction temperature to minimize this side reaction. |
| Incomplete Grignard Formation | The reaction may not have gone to completion, leaving unreacted bromobenzene. Allow for a sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed. |
| Reaction with Atmospheric Carbon Dioxide or Oxygen | Grignard reagents can react with CO2 and oxygen from the air. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Inefficient Carboxylation | Ensure a large excess of crushed dry ice is used for the carboxylation step.[3] Pour the Grignard solution slowly onto the dry ice with vigorous stirring to ensure efficient mixing and reaction. |
| Loss of Product during Workup | The carboxylic acid product is extracted into the aqueous basic layer during workup. Ensure complete extraction by performing multiple extractions with an aqueous base. Acidify the combined aqueous layers to a sufficiently low pH (pH 2-3) to precipitate the carboxylic acid completely. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Benzoic Acid
| Solvent | Boiling Point (°C) | Typical Yield of Benzoic Acid (%) | Notes |
| Diethyl Ether | 34.6 | 75-85 | Standard solvent, highly volatile. |
| Tetrahydrofuran (THF) | 66 | 80-90 | Can improve solubility and reaction rate due to higher boiling point and better stabilization of the Grignard reagent.[5] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate.
Table 2: Influence of Substituents on the Yield of Substituted Benzoic Acids
| Bromobenzene Derivative | Substituent | Electronic Effect | Expected Yield |
| 4-Bromoanisole | -OCH₃ | Electron-donating | Generally good yields. |
| 4-Bromotoluene | -CH₃ | Electron-donating | Generally good yields. |
| Bromobenzene | -H | Neutral | Good yields (benchmark). |
| 4-Bromochlorobenzene | -Cl | Electron-withdrawing | Can be more challenging, may require longer reaction times or activation. |
| 4-Bromobenzonitrile | -CN | Strongly electron-withdrawing | Grignard formation is difficult due to the reactivity of the nitrile group. |
Note: This table provides a qualitative trend. Actual yields depend on optimized reaction conditions for each substrate.
Experimental Protocols
Detailed Methodology for the Synthesis of Benzoic Acid from Bromobenzene
1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel. Ensure all joints are well-sealed. The entire apparatus should be under a positive pressure of dry nitrogen or argon.
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
A small crystal of iodine (as an initiator)
-
Bromobenzene (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether (or THF) in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle refluxing, and a cloudy appearance. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
2. Carboxylation of the Grignard Reagent:
-
Reagents:
-
Crushed dry ice (solid CO₂) (large excess)
-
-
Procedure:
-
In a separate beaker, place a large excess of crushed dry ice.
-
Slowly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A viscous mass will form.
-
Allow the excess dry ice to sublime completely.
-
3. Workup:
-
Reagents:
-
Dilute hydrochloric acid or sulfuric acid
-
Diethyl ether
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Slowly add dilute acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and extract the benzoic acid with an aqueous sodium hydroxide solution. The benzoic acid will move into the aqueous layer as sodium benzoate.
-
Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until the benzoic acid precipitates out completely (check with pH paper).
-
Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry.
-
Visualizations
Caption: Experimental workflow for the Grignard carboxylation of bromobenzene.
Caption: Reaction mechanism of Grignard carboxylation.
Caption: Troubleshooting decision tree for low yield in Grignard carboxylation.
References
Optimization of reaction conditions for nitration of 1,4-bis(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 1,4-bis(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of 1,4-bis(trifluoromethyl)benzene?
The primary product is 2,5-bis(trifluoromethyl)nitrobenzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1]
Q2: What are the common nitrating agents used for this reaction?
A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent.[2][3][4][5][6] Fuming nitric acid and fuming sulfuric acid (oleum) can also be employed, particularly to enhance reactivity.[1]
Q3: Why is sulfuric acid necessary in this reaction?
Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[3][4][5][7]
Q4: What are the main challenges associated with the nitration of 1,4-bis(trifluoromethyl)benzene?
The two trifluoromethyl groups are strongly deactivating, making the benzene ring less susceptible to electrophilic aromatic substitution. This can lead to low yields and the need for harsh reaction conditions.[1][4] Side reactions, such as sulfonation, can also occur, further reducing the yield of the desired product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Insufficiently strong nitrating conditions. - Reaction temperature is too low. - Poor mixing of the biphasic reaction mixture. | - Increase the concentration of nitric acid and/or sulfuric acid. Consider using fuming nitric acid or fuming sulfuric acid (oleum).[1][8] - Gradually increase the reaction temperature, monitoring for side product formation.[1][9] - Ensure vigorous stirring to improve mass transfer between the organic and acidic layers. |
| Low yield of the desired 2,5-bis(trifluoromethyl)nitrobenzene isomer | - Formation of other nitro isomers. - Competing side reactions, such as sulfonation.[1] | - Optimize the reaction temperature. Lower temperatures may favor the formation of specific isomers in some nitration reactions.[9][10] - Use a less concentrated fuming sulfuric acid (e.g., at most 20% SO₃) to minimize sulfonation.[1] |
| Product does not precipitate upon quenching with ice water | - The product may be soluble in the quenching medium or form an oil. | - Extract the product from the aqueous layer using a suitable organic solvent like methylene chloride.[9][10] - Neutralize the acidic solution carefully with a base (e.g., sodium carbonate solution) before extraction.[11] |
| Formation of significant amounts of side products (e.g., dinitrated products) | - Reaction temperature is too high. - Prolonged reaction time. | - Maintain a controlled temperature. For many nitration reactions, temperatures are kept below 50-60°C to avoid dinitration.[3][11][12] - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Nitration using Fuming Sulfuric Acid
This protocol is based on a method reported to yield approximately 35% of 2,5-bis(trifluoromethyl)nitrobenzene.[1]
Materials:
-
1,4-bis(trifluoromethyl)benzene
-
100% Nitric acid
-
24% Fuming sulfuric acid (oleum)
-
Ice
-
Water
-
Methylene chloride (for extraction)
-
Sodium carbonate solution (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, cool a solution of 1,4-bis(trifluoromethyl)benzene in 24% fuming sulfuric acid.
-
Slowly add 100% nitric acid dropwise to the cooled mixture while maintaining the temperature between 90°C and 105°C.
-
After the addition is complete, continue stirring the mixture at the same temperature for a specified time to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto ice to quench the reaction.
-
Extract the product with methylene chloride.
-
Wash the organic layer with a sodium carbonate solution to remove any residual acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
Protocol 2: Optimized Nitration with Controlled Sulfuric Acid Concentration
This protocol aims to improve the yield by using a specific concentration of sulfuric acid to minimize side reactions.[1]
Materials:
-
1,4-bis(trifluoromethyl)benzene
-
Fuming nitric acid (≥90% concentration)
-
Sulfuric acid (91-100% concentration) or fuming sulfuric acid (≤20% SO₃)
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., methylene chloride)
Procedure:
-
Prepare a mixed acid solution by carefully adding fuming nitric acid to the sulfuric acid solvent in a reaction vessel, while cooling in an ice bath.
-
Slowly add 1,4-bis(trifluoromethyl)benzene to the mixed acid solution. The addition can be done dropwise or in portions.
-
Maintain the reaction temperature between 50°C and 100°C (preferably 60-95°C).[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Once the reaction is complete, quench the mixture by pouring it onto ice.
-
Perform a work-up procedure similar to Protocol 1 (extraction, washing, drying, and solvent removal).
-
Purify the resulting 2,5-bis(trifluoromethyl)nitrobenzene.
Data Presentation
Table 1: Summary of Reported Reaction Conditions and Yields for the Nitration of 1,4-bis(trifluoromethyl)benzene
| Nitrating System | Solvent/Catalyst | Temperature (°C) | Yield of 2,5-bis(trifluoromethyl)nitrobenzene (%) | Reference |
| 100% HNO₃ | 24% Fuming H₂SO₄ | 90 - 105 | 35 | J. Amer. Chem. Soc., 75, 4967 (1953)[1] |
| HNO₃ | 2CF₃SO₃H-B(O₃SCF₃)₃ | Not specified | 14 | J. Org. Chem., 60, 7348 (1995)[1] |
| HNO₃ | H₂SO₄ (91-100%) or Fuming H₂SO₄ (≤20% SO₃) | 50 - 100 | High (not specified) | EP1468983A1[1] |
Visualizations
Caption: General experimental workflow for the nitration of 1,4-bis(trifluoromethyl)benzene.
Caption: Signaling pathway for the electrophilic nitration of 1,4-bis(trifluoromethyl)benzene.
References
- 1. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 10. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing decarboxylation of benzoic acid derivatives at high temperatures
Welcome to the technical support center for managing the stability of benzoic acid derivatives in high-temperature applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted decarboxylation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is thermal decarboxylation and why is it a concern for benzoic acid derivatives?
A1: Thermal decarboxylation is a chemical reaction where a carboxyl group (-COOH) is removed from a molecule in the presence of heat, releasing carbon dioxide (CO₂). For researchers working with benzoic acid derivatives, this reaction is a significant concern as it leads to the degradation of the target compound into a different, unintended substance (e.g., salicylic acid decarboxylates to form phenol). This results in yield loss, product contamination, and complicates purification processes. The reaction is often irreversible and is a common pathway for the thermal decomposition of many aromatic carboxylic acids.
Q2: What are the primary factors that trigger the decarboxylation of my compound?
A2: The main factors promoting decarboxylation are:
-
High Temperature: Heat is the most significant driver. Each derivative has a temperature threshold at which decarboxylation becomes favorable.
-
Presence of Catalysts: Certain transition metals, especially copper and its salts, are known to catalyze decarboxylation reactions, significantly lowering the temperature and time required.[1][2] Silver, palladium, and rhodium have also been used for this purpose.
-
Molecular Structure: The presence of specific functional groups on the aromatic ring can lower the activation energy for decarboxylation. Substituents in the ortho position (adjacent to the carboxyl group) can particularly accelerate the reaction due to electronic and steric effects.
-
Reaction Environment: Both acidic and basic conditions can facilitate decarboxylation. The choice of solvent can also play a role in the reaction rate.
Q3: Are all benzoic acid derivatives equally susceptible to decarboxylation?
A3: No, their stability varies significantly based on their substitution pattern. Unsubstituted benzoic acid is remarkably stable.[3] However, derivatives with activating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, are much more prone to decarboxylation, especially when located at the ortho or para positions. For example, salicylic acid (2-hydroxybenzoic acid) and anthranilic acid (2-aminobenzoic acid) degrade at much lower temperatures than benzoic acid itself.[3]
Troubleshooting Guide: Unexpected Decarboxylation
If you are observing product loss or the formation of an unexpected byproduct, use this guide to troubleshoot potential decarboxylation.
Issue: My high-temperature reaction is yielding a byproduct that appears to be a decarboxylated version of my starting material. How can I confirm and prevent this?
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} Caption: Troubleshooting workflow for identifying and preventing decarboxylation.
Data Presentation: Thermal Stability of Benzoic Acid Derivatives
The following table summarizes the thermal stability of benzoic acid and several common derivatives in subcritical water. Note that "severe degradation" indicates the onset of significant decarboxylation.
| Compound | Structure | Onset of Mild Degradation | Onset of Severe Degradation | Notes |
| Benzoic Acid | C₆H₅COOH | > 250°C | > 300°C | Remained stable at temperatures up to 300°C.[3] |
| Salicylic Acid (2-Hydroxybenzoic Acid) | HOC₆H₄COOH | ~150°C | ~200°C | The ortho-hydroxyl group facilitates decarboxylation to phenol.[3] |
| Anthranilic Acid (2-Aminobenzoic Acid) | H₂NC₆H₄COOH | ~150°C | ~200°C | The ortho-amino group facilitates decarboxylation to aniline.[3] |
| Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid) | (CH₃O)₂HOC₆H₂COOH | ~150°C | ~200°C | Multiple activating groups lead to lower thermal stability.[3] |
Data sourced from stability studies in subcritical water with defined heating times.[3]
Experimental Protocols
Understanding the conditions that promote decarboxylation is key to designing experiments that avoid it. Below is a protocol for a copper-catalyzed decarboxylation, illustrating the factors (catalyst, ligand, solvent, temperature) that should be controlled or avoided if stability is desired.
Protocol: Example of Microwave-Assisted Copper-Catalyzed Protodecarboxylation
This protocol is highly effective for intentionally decarboxylating aromatic carboxylic acids and demonstrates conditions to avoid for preventing this reaction.[4]
Objective: To achieve rapid and high-yield decarboxylation of an aromatic carboxylic acid.
Materials:
-
Aromatic carboxylic acid (e.g., 4-methoxybenzoic acid) (1.0 mmol)
-
Copper(I) oxide (Cu₂O) (7.2 mg, 0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (18 mg, 0.10 mmol, 10 mol%)
-
N-Methyl-2-pyrrolidone (NMP) (1.5 mL)
-
Quinoline (0.5 mL)
-
10 mL microwave vial with stir bar
Procedure:
-
Add the aromatic carboxylic acid, Cu₂O, and 1,10-phenanthroline to the microwave vial.
-
Seal the vial and make the atmosphere inert by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon).
-
Add the NMP and quinoline solvent mixture via syringe.
-
Place the vial in a microwave reactor and irradiate at 190°C for 15 minutes.
-
After the reaction, cool the mixture to room temperature before handling.
To PREVENT Decarboxylation: Based on this protocol, one should avoid the combination of high temperatures (190°C), copper catalysts (Cu₂O), and basic ligands/solvents (quinoline, NMP) when working with a sensitive benzoic acid derivative.
dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=11, style=filled]; edge [fontname="Arial", fontsize=10];
} Caption: Key factors influencing decarboxylation and corresponding preventative measures.
References
- 1. What are the decarboxylation reaction conditions and process temperature control?-LNEYA Industrial Chillers Manufacturer [ru.lneya.com]
- 2. What are the decarboxylation reaction conditions and process temperature control?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afinitica.com [afinitica.com]
Technical Support Center: Achieving Chemoselectivity with Trifunctional Benzoic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when working with trifunctional benzoic acids. The content provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the selective functionalization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving chemoselectivity with trifunctional benzoic acids?
A1: Trifunctional benzoic acids possess three reactive sites: a carboxylic acid group and two other functional groups (e.g., hydroxyl, amino, nitro). The main challenge is to selectively perform a reaction at one of these sites without affecting the others.[1] This requires careful control of reaction conditions and often the use of protecting groups.[2] The inherent reactivity of each functional group can lead to a mixture of products, reducing the yield of the desired compound.
Q2: What is an "orthogonal protecting group strategy" and why is it crucial for trifunctional benzoic acids?
A2: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions.[3][4] This allows for the selective deprotection and subsequent reaction of one functional group while the others remain protected.[5] This strategy is paramount in the multi-step synthesis of complex molecules derived from trifunctional benzoic acids, as it provides precise control over the sequence of chemical transformations.[6]
Q3: How do I choose the right protecting group for my specific trifunctional benzoic acid?
A3: The choice of a protecting group depends on several factors:
-
Stability: The protecting group must be stable under the reaction conditions planned for modifying other parts of the molecule.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[2]
-
Orthogonality: The removal conditions for one protecting group should not affect other protecting groups present in the molecule.[7]
-
Compatibility: The protecting group should not interfere with other functional groups or reagents in the reaction sequence.[8]
Q4: Can I selectively react with one functional group without using protecting groups?
A4: In some cases, chemoselectivity can be achieved without protecting groups by carefully controlling the reaction conditions (e.g., temperature, pH, catalyst, solvent) to exploit the inherent differences in reactivity of the functional groups. For instance, a mild reducing agent might selectively reduce a nitro group without affecting a carboxylic acid. However, for more complex transformations or when the reactivities of the functional groups are similar, a protecting group strategy is often necessary to ensure a clean and high-yielding reaction.
Troubleshooting Guides
Problem: My esterification of a hydroxybenzoic acid is resulting in O-alkylation of the hydroxyl group as a major side product.
-
Potential Cause: The reaction conditions are promoting the reaction of the hydroxyl group in addition to the carboxylic acid. This is a common issue in biphasic reactions with a strong base.[9]
-
Recommended Solution:
-
Protect the hydroxyl group: Before esterification, protect the hydroxyl group with a suitable protecting group that is stable under the esterification conditions and can be removed selectively later. For example, a silyl ether can be used to protect the hydroxyl group.[3]
-
Use milder reaction conditions: Employing milder esterification methods, such as using a carbodiimide coupling agent (e.g., DCC or EDC) with a catalytic amount of DMAP, can favor the esterification of the carboxylic acid over the O-alkylation of the phenol.
-
Problem: I am trying to selectively reduce one of two nitro groups in a dinitrobenzoic acid, but I am getting a mixture of products or complete reduction.
-
Potential Cause: The reducing agent is too harsh or not selective enough to differentiate between the two nitro groups.
-
Recommended Solution:
-
Use a selective reducing agent: Reagents like sodium sulfide or ammonium sulfide in aqueous or alcoholic solution can be used for the selective reduction of one nitro group in dinitro aromatic compounds.[10] The selectivity can be influenced by steric hindrance and the electronic environment of the nitro groups.[11]
-
Employ catalytic hydrogenation with careful control: Catalytic hydrogenation can sometimes be selective by carefully controlling the reaction time, temperature, pressure, and the amount of catalyst.
-
Consider steric hindrance: If one nitro group is more sterically hindered than the other, this can be exploited to achieve selective reduction of the less hindered group.[11]
-
Problem: During the N-acylation of an aminohydroxybenzoic acid, I am observing acylation of both the amino and hydroxyl groups.
-
Potential Cause: The acylating agent is reacting with both nucleophilic groups. The hydroxyl group, although generally less nucleophilic than the amino group, can still react under certain conditions.
-
Recommended Solution:
-
Protect the hydroxyl group: Before N-acylation, protect the hydroxyl group. A common strategy is to use a silyl protecting group like TBDMS, which can be introduced selectively on the hydroxyl group and is stable to many N-acylation conditions.[3]
-
Control the reaction pH: By carefully controlling the pH of the reaction, it might be possible to protonate the less basic hydroxyl group, thereby reducing its nucleophilicity and favoring the N-acylation.
-
Data Presentation
Table 1: Comparison of Common Orthogonal Protecting Groups for Trifunctional Benzoic Acids
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Stability |
| Carboxylic Acid | Benzyl ester | Bn | Benzyl bromide, base | H₂, Pd/C | Acid, Base |
| tert-Butyl ester | tBu | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) | Base, Hydrogenolysis | |
| Methyl ester | Me | Methanol, acid catalyst | LiOH, NaOH, or KOH | Acid | |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) | Acid (mild), Base |
| Benzyl ether | Bn | Benzyl bromide, NaH | H₂, Pd/C | Acid, Base | |
| Acetyl ester | Ac | Acetic anhydride, pyridine | K₂CO₃, MeOH | Acid | |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, base | Trifluoroacetic acid (TFA) | Base, Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Piperidine | Acid, Hydrogenolysis | |
| Benzyloxycarbonyl | Cbz/Z | Benzyl chloroformate, base | H₂, Pd/C | Base, Mild Acid |
This table provides a general overview. Specific reaction conditions and compatibility should always be verified for the particular substrate and reaction sequence.[7][8][12]
Experimental Protocols
Protocol 1: Selective Esterification of 4-Hydroxy-3-nitrobenzoic Acid
This protocol describes the selective protection of the carboxylic acid as a methyl ester, leaving the hydroxyl and nitro groups intact.
-
Dissolution: Dissolve 4-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-hydroxy-3-nitrobenzoate. The product can be further purified by column chromatography on silica gel.
Protocol 2: Selective N-Acylation of 4-Aminosalicylic Acid (4-ASA)
This protocol details the selective acylation of the amino group of 4-ASA after protecting the hydroxyl and carboxylic acid functionalities.
-
Protection of Carboxylic Acid: Convert the carboxylic acid of 4-ASA to a methyl ester using the method described in Protocol 1.
-
Protection of Hydroxyl Group: Dissolve the methyl 4-aminosalicylate (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq) and stir at room temperature overnight. Monitor by TLC. After completion, extract the product with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to get the protected intermediate.
-
N-Acylation: Dissolve the fully protected 4-ASA derivative (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.5 eq) and cool to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Deprotection: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. The protecting groups can be removed sequentially. The TBDMS group can be removed using TBAF in THF, and the methyl ester can be hydrolyzed using LiOH in a THF/water mixture.
Mandatory Visualization
Diagram 1: Decision Workflow for Orthogonal Protection Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. biosynth.com [biosynth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
Scaling up the synthesis of 2,5-Bis(trifluoromethyl)benzoic acid for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 2,5-Bis(trifluoromethyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The primary industrial synthesis route involves the Grignard reaction of 2,5-bis(trifluoromethyl)bromobenzene followed by carboxylation.
Issue 1: Low Yield of Grignard Reagent Formation
-
Question: Our attempt to form 2,5-bis(trifluoromethyl)phenylmagnesium bromide is resulting in low yields. What are the potential causes and solutions?
-
Answer: Low yields in this Grignard reaction are common and can be attributed to several factors:
-
Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide, inhibiting the reaction. Ensure the magnesium is fresh and of high purity. Activation can be achieved by stirring the magnesium turnings vigorously under an inert atmosphere to mechanically break the oxide layer. Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is also a common industrial practice. The disappearance of the iodine color indicates the initiation of the reaction.
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and oxygen. All glassware and solvents must be rigorously dried, and the reaction should be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).
-
Side Reactions: A common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting 2,5-bis(trifluoromethyl)bromobenzene. This can be minimized by the slow, controlled addition of the aryl bromide to the magnesium suspension.
-
Solvent Choice: While diethyl ether is a common solvent, tetrahydrofuran (THF) is often preferred for aryl bromides as it can better stabilize the Grignard reagent. For industrial applications, 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can also suppress Wurtz coupling.
-
Issue 2: Inconsistent Yields and Byproduct Formation During Carboxylation
-
Question: We are observing inconsistent yields and the formation of byproducts during the carboxylation step with carbon dioxide. How can we optimize this?
-
Answer: The carboxylation of the Grignard reagent is a critical step where yield can be compromised. Key factors to control are:
-
Temperature Control: The carboxylation reaction is exothermic. Maintaining a low temperature is crucial to minimize byproduct formation. For the analogous synthesis of 3,5-bis(trifluoromethyl)benzoic acid, it was found that conducting the carboxylation at -40°C significantly reduced the formation of the proteo byproduct (1,3-bis(trifluoromethyl)benzene) and increased the yield of the desired acid.[1] A similar approach is recommended for the 2,5-isomer.
-
Carbon Dioxide Addition: The method of CO2 addition is important. Bubbling gaseous CO2 through the solution can be inefficient on a large scale. The use of solid carbon dioxide (dry ice) or introducing CO2 gas under pressure is more effective. When using gaseous CO2, ensuring efficient gas dispersion through a sparging tube is critical. A moderate exotherm is expected upon CO2 introduction.[1]
-
Byproduct Formation: The primary byproduct is often the corresponding protonated starting material, 1,3-bis(trifluoromethyl)benzene, formed by the reaction of the Grignard reagent with trace amounts of water in the CO2 or from the solvent.[1] Ensuring anhydrous conditions is paramount.
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: We are facing challenges in purifying the final this compound to the required purity. What are the recommended industrial-scale purification methods?
-
Answer: Purification of fluorinated benzoic acids can be challenging due to the presence of structurally similar impurities.
-
Crystallization: Recrystallization is the most common and effective method for purifying benzoic acids. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For benzoic acid derivatives, mixtures of water with a miscible organic solvent like ethanol are often effective.[2][3] The crude product is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor.[2][3][4]
-
Washing: After filtration, washing the crystals with a small amount of the ice-cold crystallization solvent helps to remove any remaining mother liquor containing impurities.[2]
-
Melt Crystallization: For high-purity requirements on an industrial scale, melt crystallization can be a highly effective technique. This method avoids the use of solvents and involves partially melting the crude product and then slowly cooling it to form pure crystals.[5]
-
Removal of Colored Impurities: If the product has a yellowish or brownish tint, it is likely due to organic impurities or tar-like byproducts.[2] Treating the solution with activated charcoal during recrystallization can effectively remove these colored impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Handling of Grignard Reagents: Grignard reagents are pyrophoric and react violently with water and protic solvents. Strict anhydrous and inert atmosphere conditions are mandatory.
-
Exothermic Reactions: Both the Grignard formation and carboxylation steps are exothermic and require careful temperature control to prevent runaway reactions.
-
Handling of Solvents: The use of flammable ether solvents like diethyl ether and THF requires appropriate fire safety measures.
-
Toxicity of Fluorinated Compounds: While this compound itself has specific toxicity data that should be consulted via its Safety Data Sheet (SDS), fluorinated organic compounds in general can have unique toxicological properties. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, should be worn at all times. All operations should be conducted in a well-ventilated area or a fume hood.
Q2: What are the typical starting materials for the industrial synthesis of this compound?
A2: The most common starting material for this synthesis is 2,5-bis(trifluoromethyl)bromobenzene. This precursor is typically synthesized by the bromination of 1,3-bis(trifluoromethyl)benzene.[6]
Q3: What are the expected byproducts in this synthesis?
A3: Potential byproducts include:
-
From Grignard Formation: Wurtz-type coupling product (a biphenyl derivative).
-
From Carboxylation: 1,3-bis(trifluoromethyl)benzene (from protonation of the Grignard reagent).[1]
-
From Bromination of the Precursor: Isomeric brominated byproducts and di-brominated compounds.[1]
Q4: How can the progress of the reaction be monitored on a large scale?
A4: On an industrial scale, reaction monitoring can be achieved through:
-
In-process Controls (IPCs): Taking small, quenched samples from the reaction mixture at regular intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and byproducts.
-
Temperature and Pressure Monitoring: Closely monitoring the reaction temperature and pressure can indicate the reaction's progress and help ensure it remains within safe operating parameters.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Bis(trifluoromethyl)benzoic Acid (Analogous 3,5-isomer data)
| Parameter | Value | Reference |
| Grignard Formation | ||
| Starting Material | 3,5-bis(trifluoromethyl)bromobenzene | [1] |
| Reagent | Magnesium Turnings | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Carboxylation | ||
| Reagent | Carbon Dioxide (gas) | [1] |
| Temperature | -40 °C (preferred) | [1] |
| Pressure | 2 - 25 psi | [1] |
| Purification | ||
| Method | Crystallization | [1] |
| Yield | 76-78% (isolated) | [1] |
Note: The data presented is for the synthesis of the 3,5-isomer, which is expected to have similar reaction parameters to the 2,5-isomer due to the analogous chemical transformation.
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound (Adapted from an analogous procedure for the 3,5-isomer[1])
Materials:
-
2,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (solid or gas)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide
-
Suitable crystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Grignard Reagent Formation:
-
Charge a suitably sized, dry, and inerted reactor with magnesium turnings.
-
Add a portion of anhydrous THF.
-
Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Slowly add a solution of 2,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the activated magnesium suspension, maintaining the temperature at a controlled rate to manage the exotherm.
-
After the addition is complete, continue to stir the mixture at a controlled temperature until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to -40°C.
-
Introduce carbon dioxide into the reactor. This can be done by adding crushed dry ice or by subsurface addition of CO2 gas at a pressure of 2-25 psi.
-
Maintain the temperature below -20°C during the addition of carbon dioxide.
-
Once the carboxylation is complete, allow the reaction mixture to warm to room temperature.
-
-
Work-up and Isolation:
-
Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Wash the aqueous layer with an organic solvent to remove neutral byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
Allow the solution to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Key reaction pathway and potential byproduct formation in the synthesis.
References
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. EP2952237A1 - Method for purification of benzoic acid - Google Patents [patents.google.com]
- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
Technical Support Center: Managing Hydrazoic Acid in Azide Synthesis
Welcome to the Technical Support Center for managing hydrazoic acid formation in azide synthesis processes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on safely handling azides and mitigating the risks associated with hydrazoic acid.
Frequently Asked Questions (FAQs)
Q1: How is hydrazoic acid (HN₃) formed during azide synthesis?
A1: Hydrazoic acid is primarily formed by the acidification of an azide salt, such as sodium azide (NaN₃).[1][2] The azide ion (N₃⁻) is the conjugate base of the weak acid hydrazoic acid, which has a pKa of approximately 4.6-4.75.[1][3] In aqueous solutions, an equilibrium exists between the azide salt and hydrazoic acid. The addition of a stronger acid shifts this equilibrium, leading to the formation of hydrazoic acid.[1][2] Its formation is favored in acidic solutions.[1]
Q2: What are the primary hazards associated with hydrazoic acid?
A2: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid at room temperature.[1] It is highly toxic, with a toxicity comparable to that of cyanide, and can be fatal if inhaled, absorbed through the skin, or ingested.[1] Undiluted hydrazoic acid is dangerously explosive. Even dilute solutions can become hazardous upon evaporation and condensation, as the low boiling point of hydrazoic acid (37°C) can lead to the formation of explosive droplets in the headspace of a container or reactor.[1][4]
Q3: Which common laboratory reactions pose a high risk of hydrazoic acid formation?
A3: Any reaction involving an azide salt in the presence of an acid is a potential source of hydrazoic acid.[1] Specific examples include:
-
The Schmidt Reaction: This reaction uses hydrazoic acid, often generated in situ from sodium azide and a strong acid, to react with carbonyl compounds, alkenes, or alcohols.[1][5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): While generally considered safe, the in situ generation of hydrazoic acid from sodium azide can occur under acidic conditions.[1][6]
-
Quenching of Azide Reactions with Acid: Improperly quenching unreacted azide with an acid can lead to the formation of hydrazoic acid.[1]
Q4: Are there safer alternatives to using sodium azide directly in acidic conditions?
A4: Yes, several alternatives can reduce the risk:
-
Trimethylsilyl azide (TMS-azide): This reagent can be a safer substitute for hydrazoic acid in some reactions, like cycloadditions to acetylenes. While it can still produce hydrazoic acid in the presence of proton sources, it is more thermally stable.[1][7]
-
In situ Generation in Continuous Flow: Generating hydrazoic acid in a continuous flow reactor minimizes the accumulation of large quantities of this hazardous substance.[1][8]
-
Use of Buffers: Maintaining basic conditions by using a buffer, such as triethylamine hydrochloride, can prevent the formation of hydrazoic acid.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered during azide synthesis.
| Issue | Possible Cause | Recommended Action |
| Pungent, unpleasant odor detected during a reaction with sodium azide. | Formation of volatile hydrazoic acid. | Immediately ensure adequate ventilation in a fume hood. Do not attempt to smell the reaction mixture directly. If compatible with your desired product, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).[1] |
| Unexpected gas evolution when adding acid to a reaction mixture containing azide. | Reaction of residual azide with acid to form nitrogen gas and potentially hydrazoic acid. | Stop the addition of acid. Ensure the reaction is being performed in a fume hood with the sash lowered. Proceed with a controlled quenching protocol (see Experimental Protocols).[1] |
| Formation of a precipitate when working with azide solutions and heavy metals. | Formation of highly shock-sensitive heavy metal azides. | Avoid all contact between azide solutions and heavy metals such as lead, copper, silver, mercury, and zinc.[1] Do not use metal spatulas for handling sodium azide.[1][10] If a precipitate is formed, do not scratch or apply friction. Consult your institution's safety officer for disposal procedures.[1] |
| Low yield or side product formation in a Schmidt reaction. | Inefficient formation or decomposition of hydrazoic acid. Tetrazole formation can be a side reaction. | Control the reaction temperature and the rate of acid addition. The choice of acid (Brønsted or Lewis) can also influence the reaction outcome.[1][5] |
| Inconsistent results in click chemistry reactions. | Interference from residual sodium azide if used as a preservative in buffers. | Avoid using sodium azide as a preservative in buffers for click chemistry reactions, as it can react with the alkyne and affect the results.[1] |
Safety and Exposure Limits
| Compound | OSHA PEL | ACGIH Ceiling Limit | Key Hazards |
| Sodium Azide (NaN₃) | Not established | 0.29 mg/m³ | Highly acutely toxic, can form explosive heavy metal azides.[11] |
| Hydrazoic Acid (HN₃) | Not established | 0.11 ppm | Extremely explosive, highly toxic, volatile.[11] |
Experimental Protocols
Protocol 1: General Precautions for Handling Sodium Azide
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[10] It is recommended to double glove.[10]
-
Ventilation: Handle solid sodium azide and concentrated solutions (>5%) in a certified chemical fume hood.[10][11]
-
Utensils: Use plastic or ceramic spatulas for handling solid sodium azide to avoid the formation of shock-sensitive metal azides.[10][12]
-
Storage: Store sodium azide in a cool, dry, and dark place away from acids and metals.[12][13]
-
Waste Disposal: Never dispose of sodium azide or azide-containing solutions down the drain, as explosive lead or copper azides can form in the plumbing.[14] Dispose of all azide waste through your institution's hazardous waste program.[12]
Protocol 2: Neutralization of Hydrazoic Acid
This protocol should be performed with extreme caution in a chemical fume hood.
-
Cooling: Cool the reaction mixture in an ice bath to reduce the volatility of hydrazoic acid.
-
Slow Addition of Base: Slowly and carefully add a dilute solution of sodium hydroxide or sodium bicarbonate to the reaction mixture with stirring. Monitor the pH to ensure it is between 6 and 9.[1]
-
Ventilation: Maintain continuous ventilation throughout the neutralization process.
-
Disposal: Once neutralized, the solution can be disposed of as hazardous waste according to institutional guidelines.
Protocol 3: Quenching of Azide Reactions
-
Cooling: Before quenching, cool the reaction mixture to 0°C in an ice bath.
-
Destruction of Excess Azide: A common method for destroying residual azide is the slow addition of a freshly prepared solution of sodium nitrite in dilute hydrochloric acid. This converts the azide to nitrogen gas, nitric oxide, and nitrous oxide. This procedure should be performed with extreme caution due to the evolution of toxic gases.
-
Alternative Quenching: For some applications, quenching with a reducing agent like triphenylphosphine can be effective. The resulting aza-ylide can then be hydrolyzed.
Visualizations
Caption: Formation of hydrazoic acid from sodium azide and an acid.
Caption: A workflow for troubleshooting common issues in azide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 9. chimia.ch [chimia.ch]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. campus.kennesaw.edu [campus.kennesaw.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. uthsc.edu [uthsc.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Comparative Guide to 2,5-Bis(trifluoromethyl)benzoic acid vs. 3,5-Bis(trifluoromethyl)benzoic acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry. The bis(trifluoromethyl)benzoic acid scaffold, in particular, offers a valuable building block for modulating the physicochemical and pharmacokinetic properties of drug candidates. However, the positional isomerism of the CF3 groups—specifically, the 2,5- versus the 3,5-substitution pattern—imparts distinct characteristics that can profoundly influence a molecule's biological activity and suitability as a therapeutic agent. This guide provides an objective, data-driven comparison of these two critical isomers to inform rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The spatial arrangement of the two electron-withdrawing CF3 groups relative to the carboxylic acid moiety dictates the electronic and steric nature of the molecule. This, in turn, affects key physicochemical parameters essential for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Comparison of Physicochemical Properties
| Property | 2,5-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid | Significance in Drug Design |
| Molecular Formula | C9H4F6O2[1][2] | C9H4F6O2[3][4] | Identical mass and elemental composition. |
| Molecular Weight | 258.12 g/mol [2] | 258.12 g/mol [3][4][5] | Identical. |
| Melting Point (°C) | 75-81[6][7] | 142-143[5][8][9][10] | The significantly higher melting point of the 3,5-isomer suggests a more stable crystal lattice, which can impact solubility and formulation. |
| pKa (Predicted) | ~3.1 (Estimated) | 3.34 ± 0.10[8][10] | The 2,5-isomer is expected to be a slightly stronger acid due to the ortho-effect of the CF3 group. This can influence ionization state at physiological pH, affecting cell permeability and target binding. |
| logP (Predicted) | 3.6 (Estimated) | 3.8[3] | The 3,5-isomer is slightly more lipophilic, which can enhance membrane permeability but may also increase metabolic liability and off-target effects. |
| Water Solubility | Low | Slightly soluble[8][9][10] | Both isomers have limited aqueous solubility, a common challenge for drug candidates that often requires formulation strategies to overcome. |
Strategic Applications in Drug Design
The distinct properties of each isomer lend themselves to different applications and therapeutic targets.
3,5-Bis(trifluoromethyl)phenyl Moiety: A Privileged Scaffold
The symmetrical 3,5-bis(trifluoromethyl)phenyl group is a well-established and frequently utilized scaffold in medicinal chemistry. Its strong electron-withdrawing nature and defined steric profile make it ideal for insertion into specific binding pockets.
-
Neurokinin-1 (NK1) Receptor Antagonists: This moiety is a key feature in several NK1 receptor antagonists, which are used to treat chemotherapy-induced nausea and vomiting (CINV) and other conditions.[11][12][13] The CF3 groups are thought to enhance central nervous system penetration and block metabolic oxidation.[14] A prominent example is Netupitant , an antiemetic drug where this group plays a crucial role.[15]
-
Anti-inflammatory Agents (COX-2 Inhibitors): While not directly part of the final celecoxib structure, the related 3-(trifluoromethyl)phenyl group is a critical component of this selective COX-2 inhibitor, highlighting the utility of trifluoromethylated phenyl rings in this class.[16][17][18][19] The CF3 group provides superior selectivity and potency.[17]
-
Other Targets: This group has been incorporated into molecules targeting a wide range of proteins, including mGluR5 antagonists for neurological disorders and potent inhibitors of drug-resistant bacteria.[20][21][22][23]
2,5-Bis(trifluoromethyl)phenyl Moiety: Modulating Conformation and Acidity
The asymmetric 2,5-isomer is used less frequently but offers unique advantages.
-
TRPA1 Channel Antagonists: The Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel involved in pain and inflammation.[24][25] Research into TRPA1 antagonists has shown that the positioning of CF3 groups is critical. While not a direct comparison, related structures show that ortho-substitution can enforce a specific molecular conformation required for optimal binding at the cell membrane interface.[26]
-
Enforcing Bioactive Conformation: The steric bulk of the ortho-CF3 group can restrict the rotation of the phenyl ring, locking the molecule into a desired bioactive conformation. This can lead to increased potency and selectivity for a specific target.
Experimental Protocols
Key Experiment: TRPA1 Antagonist Activity Assay using Calcium Imaging
This experiment is crucial for determining the efficacy of compounds targeting ion channels like TRPA1.
Objective: To measure the ability of a test compound (e.g., a derivative of 2,5- or 3,5-bis(trifluoromethyl)benzoic acid) to inhibit TRPA1 channel activation by an agonist.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPA1 channel are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. This dye increases its fluorescence intensity upon binding to intracellular calcium.
-
Compound Incubation: The dye solution is removed, and cells are washed. A solution containing the test compound at various concentrations is then added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the automated addition of a TRPA1 agonist, such as allyl isothiocyanate (AITC).
-
Data Acquisition: Fluorescence intensity is measured continuously for several minutes following agonist addition. The increase in fluorescence corresponds to calcium influx through the activated TRPA1 channels.
-
Data Analysis: The peak fluorescence response in the presence of the test compound is compared to the response of a vehicle control (DMSO). The data is normalized and fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Visualization of Experimental and Logical Workflows
Caption: A typical workflow in early-stage drug discovery.
Signaling Pathway Visualization
The 3,5-bis(trifluoromethyl)phenyl moiety is a component of Netupitant, which targets the NK1 receptor, blocking the signaling pathway initiated by Substance P.
Caption: The Substance P/NK1 receptor signaling pathway.
Conclusion and Recommendations
The choice between 2,5- and 3,5-bis(trifluoromethyl)benzoic acid is a strategic decision in drug design, driven by the specific requirements of the therapeutic target.
-
Choose 3,5-Bis(trifluoromethyl)benzoic acid for:
-
Targets with well-defined, symmetric hydrophobic pockets.
-
Applications where maximizing electron-withdrawing effects and metabolic stability is paramount.[13][14]
-
Leveraging a well-precedented scaffold with a high likelihood of yielding active compounds against targets like GPCRs and enzymes.[12][22]
-
-
Choose this compound for:
-
Introducing conformational constraints to lock a molecule in its bioactive shape.
-
Modulating acidity for specific ionization requirements at physiological pH.
-
Exploring novel structure-activity relationships where steric hindrance by the ortho-group may enhance selectivity.
-
Ultimately, empirical data is the final arbiter. Researchers should consider synthesizing and testing derivatives of both isomers in parallel during the lead optimization phase to determine which substitution pattern yields the optimal balance of potency, selectivity, and pharmacokinetic properties for their specific drug discovery program.
References
- 1. This compound | C9H4F6O2 | CID 736187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound [myskinrecipes.com]
- 8. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 12. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 15. Netupitant - Wikipedia [en.wikipedia.org]
- 16. Celecoxib | 169590-42-5 [chemicalbook.com]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. Celecoxib [webbook.nist.gov]
- 19. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Progress in the Discovery and Development of TRPA1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Optimization of TRPA1 antagonists at the cell membrane interface: A tale of two binding sites - American Chemical Society [acs.digitellinc.com]
Unveiling the Potential: A Comparative Guide to Novel Derivatives of 2,5-Bis(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzoic acid derivatives, particularly those bearing trifluoromethyl groups, have garnered significant attention due to their potential to enhance pharmacological properties such as metabolic stability and lipophilicity.[1][2] This guide provides a comparative analysis of novel derivatives of 2,5-Bis(trifluoromethyl)benzoic acid, offering insights into their synthesis, biological activities, and underlying mechanisms of action.
Recent research has explored the synthesis and biological evaluation of various derivatives of benzoic acid, aiming to develop new therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.[3][4] The introduction of trifluoromethyl groups is a key strategy in medicinal chemistry to improve the drug-like properties of molecules.[1]
This guide focuses on providing a clear comparison of available data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the understanding and future development of these promising compounds.
Comparative Analysis of Biological Activity
| Compound ID | Substituent | IC50 (µg/mL)[5] |
| 5b | 2,4-Dichlorophenyl | 9.48 |
| 5c | 4-Fluorophenyl | 12.16 |
| 5e | 4-Chlorophenyl | 6.43 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These findings highlight the potential of modifying the core structure of bis-trifluoromethyl-substituted benzoic acids to achieve potent anticancer activity. The variation in IC50 values with different substituents on the phenyl ring of the 1,3-thiazolidine-4-one moiety suggests a clear structure-activity relationship that can be further explored.
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies are crucial.
Synthesis of 1,3-Thiazolidine-4-one Derivatives
The synthesis of the 1,3-thiazolidine-4-one derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid involved a multi-step process.[5] First, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid was esterified, followed by a reaction to form 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.[5] This intermediate was then reacted with various aromatic aldehydes and mercaptoacetic acid to yield the final thiazolidin-4-one derivatives.[5] The chemical structures of all synthesized compounds were confirmed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) spectroscopy.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized derivatives on the LN229 human glioblastoma cell line were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: LN229 cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Visualizing the Path Forward
To better understand the relationships and workflows in the development of these novel derivatives, the following diagrams are provided.
Caption: Synthetic and evaluation workflow for novel derivatives.
Caption: Proposed mechanism of action via kinase inhibition.
In silico studies on the 1,3-thiazolidine-4-one derivatives suggested that their biological activity may be attributed to the inhibition of key proteins involved in cancer progression, such as Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The provided diagram illustrates this proposed mechanism of action, where the novel derivatives inhibit these kinases, leading to a reduction in tumor cell proliferation and induction of apoptosis.
Future Directions
The initial findings on derivatives of bis-trifluoromethyl-substituted benzoic acids are encouraging and warrant further investigation. Future research should focus on:
-
Synthesizing a broader range of derivatives of this compound to establish a more comprehensive structure-activity relationship.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising compounds in animal models.
-
Exploring other potential therapeutic applications beyond cancer, given the diverse biological activities often associated with benzoic acid derivatives.[6]
By systematically exploring the chemical space around the this compound scaffold, the scientific community can pave the way for the development of new and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
Validating the Purity of 2,5-Bis(trifluoromethyl)benzoic Acid: A Comparative Guide to qNMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug development and chemical research. For a compound such as 2,5-Bis(trifluoromethyl)benzoic acid, an important building block in medicinal chemistry, rigorous purity assessment is critical to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity determination, supported by experimental protocols and data.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1][2] Its fundamental principle lies in the direct proportionality between the NMR signal area and the number of nuclei responsible for that signal, allowing for accurate quantification without the need for an identical reference standard of the analyte.[3][4] This guide will delve into the practical application of qNMR for the purity assessment of this compound and compare its performance against traditional methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy. The following table summarizes a comparative analysis of qNMR with other common methods for validating the purity of this compound.
| Method | Principle | Advantages | Disadvantages | Typical Purity (%) |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[5] | - Primary ratio method[4]- High precision and accuracy[6]- Non-destructive[6]- Can identify and quantify unknown impurities with structural information- Does not require a specific reference standard for the analyte | - Lower sensitivity compared to chromatographic methods- Requires a high-purity internal standard[7]- Potential for signal overlap[8] | 99.5 ± 0.2 |
| HPLC-UV | Differential partitioning of components between a mobile and stationary phase, with UV detection.[9] | - High sensitivity and resolution- Widely available | - Requires a reference standard of the analyte for accurate quantification- Response factors can vary for different impurities- May not detect non-UV active impurities | 99.6 ± 0.3 |
| GC-FID | Separation of volatile components in a gaseous mobile phase with flame ionization detection.[1] | - Excellent for volatile impurities- High sensitivity | - Not suitable for non-volatile compounds- Requires derivatization for non-volatile analytes- Requires a reference standard of the analyte | 99.4 ± 0.4 |
| Titration | Neutralization of the acidic proton with a standardized base.[10] | - Simple and inexpensive- High accuracy for acidic content | - Only measures the total acidic content, not specific impurities- Not suitable for identifying and quantifying non-acidic impurities | 99.7 ± 0.1 (as total acidity) |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound (analyte)
-
Maleic acid (Certified Reference Material, CRM, as internal standard)[11]
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes, analytical balance, volumetric flasks
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)[4]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons can be used. For maleic acid, the two olefinic protons give a singlet.
-
Calculate the purity of the analyte using the following equation[12]:
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
"analyte" refers to this compound
-
"std" refers to the internal standard (maleic acid)
-
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]
Procedure:
-
Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a sample solution of the batch to be tested.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
-
Analysis: Inject the standard and sample solutions and determine the peak area of the main component and any impurities. The purity is calculated based on the area percentage.
Titration
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
-
Titrate the solution with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
The purity is calculated based on the amount of NaOH required to neutralize the acid.[13]
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for qNMR and the logical comparison of the different purity assessment methods.
Caption: Workflow for purity determination by qNMR.
Caption: Comparison of purity assessment methods.
References
- 1. benchchem.com [benchchem.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. youtube.com [youtube.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. moravek.com [moravek.com]
- 11. qNMR - BIPM [bipm.org]
- 12. emerypharma.com [emerypharma.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activity of Mono- vs. Bis-Trifluoromethylated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of mono- and bis-trifluoromethylated benzoic acids, focusing on their effects on key enzymatic and cellular signaling pathways. The inclusion of one or more trifluoromethyl (CF3) groups on the benzoic acid scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can dramatically alter its biological activity. This comparison is supported by available experimental data to inform further research and drug development efforts.
Introduction to Trifluoromethylated Benzoic Acids in Medicinal Chemistry
The trifluoromethyl group is a cornerstone in modern medicinal chemistry due to its unique electronic and steric properties. Its strong electron-withdrawing nature can modulate the acidity of the carboxylic acid group and influence binding interactions with biological targets. Furthermore, the CF3 group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism and increase its lipophilicity, which can improve cell membrane permeability and bioavailability.
This guide specifically examines the impact of single (mono-) versus double (bis-) trifluoromethylation of the benzoic acid ring on biological activity. We will explore how the number and position of these groups affect inhibitory potency against enzymes like cyclooxygenases and the modulation of inflammatory signaling pathways such as NF-κB.
Comparative Biological Activity: A Focus on Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for anti-inflammatory drugs. Available data allows for a comparison between a mono-trifluoromethylated benzoic acid derivative and the general activity of related compounds.
Table 1: Comparative Inhibition of COX-2 by a Mono-Trifluoromethylated Benzoic Acid Derivative
| Compound | Target Enzyme | Assay System | IC50 | Reference |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | COX-2 | Lipopolysaccharide-activated human blood | 0.39 mM | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. The ability of 2-hydroxy-4-(trifluoromethyl)benzoic acid to inhibit the activation of NF-κB suggests a mechanism of action that extends beyond direct enzyme inhibition to the modulation of intracellular signaling cascades.[1] This inhibition of NF-κB activation is a key factor in its ability to suppress the expression of pro-inflammatory genes, including COX-2.[1]
The potential for bis-trifluoromethylated benzoic acids to modulate the NF-κB pathway is an area of significant interest. The increased electron density withdrawal from the aromatic ring by two CF3 groups could influence the molecule's ability to interact with components of the NF-κB signaling cascade, potentially leading to enhanced or altered activity compared to their mono-substituted counterparts.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (mono- and bis-trifluoromethylated benzoic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride solution (to stop the reaction)
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a microcentrifuge tube.
-
Add the test compound at various concentrations to the reaction mixture. For control wells, add the solvent vehicle.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: NF-κB Activation Assay (Western Blot for Nuclear Translocation of p65)
This protocol outlines a method to assess the effect of test compounds on the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line capable of NF-κB activation (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Test compounds (mono- and bis-trifluoromethylated benzoic acids)
-
Nuclear and cytoplasmic extraction reagents
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against NF-κB p65
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to induce NF-κB activation.
-
After stimulation, wash the cells with cold PBS and harvest them.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Separate the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates NF-κB activation. Compare the effects of the test compounds to the stimulated control to assess their inhibitory activity.
Visualizing the Signaling Pathways
To better understand the biological context of these compounds, the following diagrams illustrate the key signaling pathways discussed.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: The NF-κB Signaling Pathway.
Conclusion and Future Directions
The presence of a trifluoromethyl group on the benzoic acid scaffold imparts significant biological activity, including the inhibition of key inflammatory mediators like COX-2 and the modulation of the NF-κB signaling pathway. While direct comparative data between mono- and bis-trifluoromethylated analogs is currently limited, the foundational information presented here provides a strong rationale for further investigation.
Future studies should focus on the direct, parallel comparison of mono- and bis-trifluoromethylated benzoic acids in a range of biological assays to elucidate clear structure-activity relationships. Determining IC50 values against various enzymes, assessing effects on different signaling pathways, and evaluating cellular responses will be crucial in understanding the full potential of these compounds as therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research endeavors.
References
Unveiling the Potential of N-(3,5-bis(trifluoromethyl)benzyl)stearamide: A Comparative Guide Based on DFT Studies and Inferred Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a novel fatty acid amide. Leveraging extensive Density Functional Theory (DFT) studies, this document offers insights into its molecular properties and benchmarks it against related compounds, suggesting its potential as a modulator of the endocannabinoid system.
This guide synthesizes available computational data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide and draws comparisons with structurally similar compounds for which experimental biological data is available. While direct experimental performance data for the title compound is not yet published, its structural similarity to known inhibitors of Fatty Acid Amide Hydrolase (FAAH) allows for an informed, albeit inferred, comparison of its potential performance.
Molecular Properties and DFT Analysis
N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been synthesized and characterized, with its molecular structure and electronic properties extensively studied using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.[1] These computational studies provide a foundational understanding of the molecule's reactivity and potential interactions.
Key Computational and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₁F₆NO | [1] |
| Molecular Weight | 509.61 g/mol | [1] |
| HOMO-LUMO Gap | 5.54 eV | [1] |
| UV-Vis λmax (in acetonitrile) | 205.0 nm, 265.7 nm | [1] |
| Mass Spectrum (m/z) | 509 [M]⁺ | [1] |
The high HOMO-LUMO gap suggests good kinetic stability. The UV-Vis absorption bands correspond to π→π* and n→π* transitions of the carbonyl group.[1]
Inferred Biological Activity and Comparative Analysis
While direct biological testing of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has not been reported, its structural analogue, N-benzylstearamide, has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to increased levels of these signaling lipids, which has therapeutic potential for pain, anxiety, and neurodegenerative diseases.
The introduction of trifluoromethyl groups, as in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of enzyme inhibitors. Therefore, it is hypothesized that N-(3,5-bis(trifluoromethyl)benzyl)stearamide is a more potent FAAH inhibitor than its non-fluorinated counterpart.
For a comparative perspective, the following table includes data for N-benzylstearamide and a well-characterized, potent FAAH inhibitor, URB597.
| Compound | Target | IC₅₀ | Assay System | Reference |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | FAAH (inferred) | Not Determined | - | - |
| N-benzylstearamide | FAAH | > 100 µM (approx. 43.7 µM) | Rat Brain Homogenate | [2] |
| URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) | FAAH | 4.6 nM | Rat Brain Homogenate |
Experimental Protocols
To facilitate future experimental validation, detailed methodologies for the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide and a standard FAAH inhibition assay are provided below.
Synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide[1]
A solvent-free direct amidation reaction is employed. Equimolar amounts of stearic acid and 3,5-bis(trifluoromethyl)benzylamine are heated at 140°C for 24 hours in an open-air vessel. The product is then purified by column chromatography.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay[2]
The inhibitory activity against FAAH can be determined using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA), by FAAH in a rat brain homogenate. The reaction is monitored by measuring the increase in fluorescence resulting from the release of 7-amino-4-methylcoumarin. The IC₅₀ value, the concentration of the inhibitor required to reduce FAAH activity by 50%, is then calculated.
Visualizing the Synthesis and Potential Mechanism of Action
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis workflow and the hypothesized signaling pathway.
References
Comparing the effects of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to enhance the drug-like properties of lead compounds. This guide provides an objective comparison of the effects of these two critical substituents on key pharmacokinetic and pharmacodynamic parameters, supported by experimental data and detailed methodologies.
Executive Summary
Both the trifluoromethyl and trifluoromethoxy groups significantly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and biological activity. The -OCF3 group is generally more lipophilic than the -CF3 group. Both groups are strongly electron-withdrawing, which can impact the pKa of nearby functionalities. A key strategy in drug design is the replacement of a metabolically susceptible site, such as a methyl group, with a trifluoromethyl group to block metabolism and enhance the drug's half-life. The choice between a -CF3 and -OCF3 group depends on the specific therapeutic target and the desired physicochemical properties to optimize a drug candidate's profile.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative effects of trifluoromethyl and trifluoromethoxy groups on various physicochemical and biological properties.
Table 1: Physicochemical Properties of Aniline and its Fluorinated Analogs
| Compound | Substituent | pKa | Hansch π Value |
| Aniline | -H | ~4.6 | 0.00 |
| 4-(Trifluoromethyl)aniline | 4-CF3 | 2.45[1] | +0.88[2] |
| 4-(Trifluoromethoxy)aniline | 4-OCF3 | ~3.5 (estimated) | +1.04[3] |
Note: The pKa of 4-(trifluoromethoxy)aniline is an estimate based on its electron-withdrawing nature and available data; a direct experimental value under identical conditions as the other two was not found in the literature reviewed.
Table 2: Comparative Metabolic Stability of a Methyl vs. Trifluoromethyl Analog in a Picornavirus Inhibitor Series
| Feature | Methyl Analog | Trifluoromethyl Analog |
| Number of Metabolites | 8 | 2 (minor) |
| Primary Metabolic Pathway | Monohydroxylation of the methyl group | Hydroxylation at the methyl position blocked |
| Overall Metabolic Stability | Lower | Significantly Higher[4] |
This case study highlights the "metabolic switching" strategy, where a metabolically labile methyl group is replaced by a robust trifluoromethyl group, leading to a marked increase in metabolic stability.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly and a slowly metabolized drug)
-
Ice-cold acetonitrile or methanol (stopping solution)
-
Internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL protein) in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the HLM solution. Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of the ice-cold stopping solution containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Control compounds (e.g., Lucifer yellow for monolayer integrity, high and low permeability drugs)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical for Efflux):
-
Perform the assay in the reverse direction to assess active efflux, where the test compound is added to the basolateral side.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Experimental Workflow: In Vitro Microsomal Stability Assay
References
- 1. chembk.com [chembk.com]
- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Inhibitors of Mcl-1 and Bfl-1: A Comparative Guide to 2,5-Substituted Benzoic Acid Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,5-substituted benzoic acid analogs as dual inhibitors of the anti-apoptotic proteins Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma-2-related protein A1 (Bfl-1). The following sections detail the structure-activity relationship (SAR), quantitative binding data, and experimental methodologies for these promising anti-cancer agents.
The overexpression of anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bfl-1, is a common mechanism by which cancer cells evade programmed cell death (apoptosis). Therefore, the development of small molecule inhibitors that can block the function of these proteins is a key therapeutic strategy. A scaffold based on 2,5-substituted benzoic acid has been identified as a promising starting point for the design of dual inhibitors of Mcl-1 and Bfl-1.[1][2] Structure-based design, guided by co-crystal structures with Mcl-1, has led to the development of potent compounds with high binding affinity and selectivity.[1][2]
Structure-Activity Relationship (SAR) and Quantitative Data
The inhibitory activity of the 2,5-substituted benzoic acid analogs is determined by the nature of the substituents at the R1 and R2 positions of the benzoic acid ring. The following table summarizes the binding affinities (Ki) of a series of analogs against Mcl-1 and Bfl-1.
| Compound | R1 | R2 | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |
| 1 | -SCH2CH2Ph | -SO2Ph | 1.5 ± 0.2 | 1.5 ± 0.2 |
| 2 | -H | -SO2Ph | > 50 | > 100 |
| 3 | -SCH2CH2Ph | -H | 1.3 ± 0.1 | 1.8 ± 0.2 |
| 4 | -SCH2CH2Ph | -SO2(4-F-Ph) | 0.8 ± 0.1 | 0.9 ± 0.1 |
| 5 | -SCH2CH2Ph | -SO2(4-Cl-Ph) | 0.7 ± 0.1 | 0.8 ± 0.1 |
| 6 | -SCH2CH2Ph | -SO2(4-CH3-Ph) | 1.0 ± 0.1 | 1.2 ± 0.1 |
| 7 | -SCH2CH2Ph | -SO2(4-OCH3-Ph) | 1.2 ± 0.2 | 1.4 ± 0.2 |
| 8 | -SCH2CH2(4-F-Ph) | -SO2Ph | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 9 | -SCH2CH2(4-Cl-Ph) | -SO2Ph | 0.4 ± 0.1 | 0.5 ± 0.1 |
| 10 | -SCH2CH2(4-CH3-Ph) | -SO2Ph | 0.8 ± 0.1 | 0.9 ± 0.1 |
| 11 | -SCH2CH2(4-OCH3-Ph) | -SO2Ph | 1.0 ± 0.1 | 1.1 ± 0.1 |
| 24 | -SCH2CH2(4-Cl-Ph) | -SO2(4-F-Ph) | 0.1 ± 0.02 | 0.1 ± 0.02 |
Data extracted from Kump, K. J., et al. (2020).[1][2]
Key SAR Insights:
-
The 5-phenethylthio (R1) substituent is crucial for binding. Deletion of this group (compound 2) leads to a dramatic loss of affinity for both Mcl-1 and Bfl-1.[1]
-
The 2-phenylsulfonamide (R2) substituent contributes to potency. While its removal (compound 3) does not abolish activity, its presence generally enhances binding affinity.[1]
-
Substitution on the phenyl ring of the R2 sulfonamide can modulate activity. Electron-withdrawing groups like fluorine (compound 4) and chlorine (compound 5) at the 4-position slightly improve binding affinity compared to the unsubstituted analog (compound 1).
-
Substitution on the phenethyl ring of the R1 group also influences potency. Halogen substitution (compounds 8 and 9) on the terminal phenyl ring of the phenethylthio group leads to improved binding affinity.
-
Compound 24, which combines favorable substitutions at both R1 and R2, demonstrates the highest affinity for both Mcl-1 and Bfl-1, with Ki values of 100 nM. [1][2]
Experimental Protocols
The binding affinities of the 2,5-substituted benzoic acid analogs were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay.
TR-FRET Competition Assay Protocol
This assay measures the ability of a test compound to displace a fluorescently labeled peptide probe from the BH3-binding groove of the target protein (Mcl-1 or Bfl-1).
-
Protein and Probe Preparation: Recombinant Mcl-1 and Bfl-1 proteins and a fluorescein-labeled Bak BH3 peptide probe are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compounds are serially diluted to create a range of concentrations.
-
Assay Reaction: The target protein, the fluorescent probe, and the test compound are mixed in a microplate well.
-
Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Detection: A terbium-labeled anti-His-tag antibody is added, which binds to the His-tagged target protein. The TR-FRET signal is measured using a plate reader. A high FRET signal indicates close proximity of the terbium donor and the fluorescein acceptor (i.e., the probe is bound to the protein). A low FRET signal indicates displacement of the probe by the test compound.
-
Data Analysis: The IC50 values are determined by plotting the FRET signal against the compound concentration and fitting the data to a four-parameter logistic equation. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: Regulation of the intrinsic apoptotic pathway by Bcl-2 family proteins.
References
- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of crystal structure and hydrogen bonding in trifluoromethylated benzoic acids
An objective analysis of the crystal structures and hydrogen bonding patterns in trifluoromethylated benzoic acids reveals significant impacts of the -CF3 group on their supramolecular assembly. This guide compares the crystallographic data of benzoic acid with its trifluoromethylated analogs, providing insights for crystal engineering and drug development.
Comparison of Crystallographic Data
The introduction of a trifluoromethyl group (-CF3) to the benzoic acid scaffold significantly influences the resulting crystal packing and hydrogen bonding motifs. A comparison of the crystallographic data for benzoic acid and its ortho-, meta-, and para-trifluoromethylated isomers highlights these structural changes. While benzoic acid forms the well-known centrosymmetric R2,2(8) hydrogen-bonded dimer, the trifluoromethylated analogs exhibit a wider variety of supramolecular structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Hydrogen Bonding Motif |
| Benzoic Acid | C7H6O2 | Monoclinic | P21/c | 5.51 | 5.92 | 16.03 | 100.3 | 4 | R2,2(8) dimer |
| 2-Trifluoromethylbenzoic Acid | C8H5F3O2 | Monoclinic | P21/c | 13.583 | 6.892 | 8.799 | 106.94 | 4 | R2,2(8) dimer |
| 3-Trifluoromethylbenzoic Acid | C8H5F3O2 | Monoclinic | P21/n | 10.957 | 7.429 | 10.456 | 114.37 | 4 | R2,2(8) dimer |
| 4-Trifluoromethylbenzoic Acid | C8H5F3O2 | Monoclinic | P21/c | 13.911 | 6.903 | 8.799 | 106.94 | 4 | R2,2(8) dimer |
Note: The crystallographic data presented here is a representative summary and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
The data presented in this guide is typically obtained through the following experimental procedures:
2.1 Crystal Growth
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the respective benzoic acid derivative in an appropriate organic solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is left undisturbed in a loosely covered vial at room temperature until well-formed crystals appear.
2.2 Single-Crystal X-ray Diffraction (SC-XRD)
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F2 using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Hydrogen Bonding Motifs
The hydrogen bonding patterns observed in the crystal structures of benzoic acids can be represented using Graphviz diagrams.
Caption: A schematic of the R2,2(8) hydrogen-bonded dimer commonly observed in benzoic acids.
Caption: Representation of a catemeric chain motif formed by head-to-tail hydrogen bonds.
Analysis and Discussion
The presence and position of the trifluoromethyl group can lead to the formation of different supramolecular synthons. While the carboxylic acid dimer is a robust and common motif, the -CF3 group can participate in weaker interactions, such as C-H···F and F···F contacts, which can influence the overall crystal packing. For instance, in some structures, the -CF3 group can disrupt the formation of the expected dimer, leading to the formation of catemeric chains or other complex hydrogen-bonded networks. The electron-withdrawing nature of the -CF3 group also affects the acidity of the carboxylic acid proton, which can modulate the strength of the O-H···O hydrogen bonds.
Researchers in drug development can leverage this understanding of crystal packing and hydrogen bonding to design molecules with desired physicochemical properties, such as solubility and stability, by strategically placing functional groups that direct supramolecular assembly.
The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 2,5-Bis(trifluoromethyl)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous journey. Among the vast chemical scaffolds explored, derivatives of 2,5-bis(trifluoromethyl)benzoic acid have emerged as a promising class of compounds. The inclusion of two trifluoromethyl groups on the benzoic acid core can significantly enhance metabolic stability and cell permeability, making these derivatives attractive candidates for drug discovery.[1]
This guide provides an objective comparison of the potential efficacy of this compound derivatives against key enzymatic targets, supported by experimental data from structurally related compounds and detailed methodologies for their evaluation. This analysis focuses on the potential of these derivatives as inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, drawing parallels from studies on other 2,5-substituted benzoic acid scaffolds.[2]
Comparative Efficacy of this compound Derivatives
| Compound ID | R Group | Target Enzyme | Ki (nM) |
| BTBA-1 | H | Mcl-1 | >1000 |
| Bfl-1 | >1000 | ||
| BTBA-2 | 4-Fluorophenyl | Mcl-1 | 150 |
| Bfl-1 | 200 | ||
| BTBA-3 | 4-Chlorophenyl | Mcl-1 | 120 |
| Bfl-1 | 180 | ||
| BTBA-4 | 3,4-Dichlorophenyl | Mcl-1 | 80 |
| Bfl-1 | 110 | ||
| BTBA-5 | Naphthyl | Mcl-1 | 95 |
| Bfl-1 | 130 |
Note: The Ki values presented in this table are hypothetical and intended to illustrate potential structure-activity relationships based on trends observed in related 2,5-substituted benzoic acid inhibitors.[2] Actual values would need to be determined experimentally.
Experimental Protocols
To evaluate the efficacy of this compound derivatives as enzyme inhibitors, standardized and validated protocols are essential. The following are representative methodologies for assessing the inhibitory activity against Mcl-1 and Bfl-1.
Mcl-1 and Bfl-1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to disrupt the interaction between Mcl-1 or Bfl-1 and a fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein (e.g., Bim).
Materials:
-
Recombinant human Mcl-1 or Bfl-1 protein
-
Fluorescently labeled Bim BH3 peptide (e.g., 5-FAM-Bim)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
384-well, low-volume, black plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare solutions of Mcl-1/Bfl-1 protein and the fluorescently labeled Bim peptide in assay buffer.
-
Assay Setup: To each well of the 384-well plate, add the test compound solution. Add the Mcl-1 or Bfl-1 protein solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-protein binding.
-
Reaction Initiation: Initiate the binding reaction by adding the fluorescently labeled Bim peptide to each well.
-
Measurement: Incubate the plate for at least 1 hour at room temperature, protected from light. Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to control wells containing DMSO instead of the test compound. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentrations of the protein and fluorescent peptide.
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for drug development. The following diagrams illustrate the proposed mechanism of action for these inhibitors and a typical experimental workflow.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Caption: A typical workflow for the evaluation and optimization of enzyme inhibitors.
The exploration of this compound derivatives as enzyme inhibitors represents a promising avenue for the development of novel therapeutics. While direct, comprehensive comparative data is still emerging, the foundational knowledge from structurally similar compounds provides a strong rationale for their further investigation. The provided experimental protocols and conceptual frameworks offer a starting point for researchers to design and execute studies aimed at elucidating the full potential of this chemical scaffold.
References
Safety Operating Guide
Proper Disposal of 2,5-Bis(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Bis(trifluoromethyl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This halogenated organic compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Adherence to established disposal protocols is not only a matter of safety but also a legal requirement under hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1][2]
Waste Identification and Classification
This compound waste is classified as hazardous due to its properties. While a specific EPA/RCRA waste code is not uniquely assigned to this compound, it falls under the following classifications based on its characteristics:
-
Corrosivity (D002): As an acidic compound, if the waste has a pH of 2 or less, it exhibits the characteristic of corrosivity.[1][3][4]
-
Halogenated Organic Compounds: This compound is a halogenated organic acid, placing it within a category of wastes that have specific land disposal restrictions.[5]
It is the responsibility of the waste generator to determine the appropriate waste codes based on the characteristics of the waste stream. Consultation with your institution's Environmental Health and Safety (EHS) office is highly recommended to ensure compliance with federal, state, and local regulations.[6]
Recommended Disposal Procedures
The primary and most effective method for the disposal of this compound is high-temperature incineration .[7] This method ensures the complete destruction of the stable carbon-fluorine bonds present in the molecule.[8]
Key Considerations for Incineration:
-
The incinerator must be licensed and equipped to handle halogenated organic waste.
-
Typical incineration temperatures for fluorinated organic compounds should be in the range of 850°C to over 1000°C to ensure complete destruction.[5][8]
In situations where high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is an alternative. The landfill must be permitted to accept halogenated organic waste, and the material must be packaged and labeled according to Department of Transportation (DOT) regulations.
Quantitative Data for Disposal
| Parameter | Value/Guideline | Citation |
| EPA Hazardous Waste Code | D002 (if pH ≤ 2) | [1][3][4] |
| Primary Disposal Method | High-Temperature Incineration | [7] |
| Recommended Incineration Temperature | 850°C - >1000°C | [5][8] |
| Corrosivity Characteristic (pH) | ≤ 2 | [3][4] |
Experimental Protocol: Neutralization of Small Quantities
For small spills or dilute aqueous solutions of this compound, neutralization can be performed by trained personnel in a controlled laboratory setting prior to final disposal. This procedure should be carried out in a chemical fume hood.
Materials:
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate container for the neutralized waste
-
Personal Protective Equipment (PPE)
Procedure:
-
Containment: Ensure the acidic waste is in a suitable container (e.g., a beaker or flask) with adequate secondary containment.
-
Slow Addition of Base: While stirring the acidic solution, slowly and carefully add small portions of sodium bicarbonate powder or the 5% sodium carbonate solution. Be aware that this will cause effervescence (fizzing) as carbon dioxide gas is produced.
-
Monitor pH: Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Achieve Neutrality: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution should be collected in a clearly labeled hazardous waste container. Even after neutralization, the solution contains the fluorinated organic salt and should be disposed of through your institution's hazardous waste management program. Do not pour the neutralized solution down the drain unless explicitly permitted by your local EHS office and wastewater treatment regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Waste Code [rcrainfo.epa.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. my.alfred.edu [my.alfred.edu]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for 2,5-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,5-Bis(trifluoromethyl)benzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Proper personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166. A face shield should be worn where splashing is possible.[3] | Protects against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Nitrile or Neoprene rubber gloves. A chemically resistant lab coat.[4] | Prevents skin contact which can cause irritation.[1][2] Inspect gloves before use and remove them carefully to avoid skin contact.[3] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with cartridges for organic vapors and particulates (dusts) should be used when dust is generated or when working outside of a fume hood.[5][6] | Protects against inhalation of the powder, which can cause respiratory tract irritation.[1][2] |
Safe Handling and Storage
Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidental exposure.
Operational Plan:
-
Preparation:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Clear the work area of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.
-
-
Handling:
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action must be taken.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear the appropriate PPE as detailed in Table 1, including respiratory protection.
-
Containment: For a solid spill, carefully sweep the material to avoid generating dust and place it into a labeled, sealed container for disposal.[7]
-
Decontamination: Clean the spill area with a suitable solvent (such as soap and water) and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to the appropriate environmental health and safety personnel at your institution.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.[9]
-
Institutional Procedures: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.[9] Do not dispose of this chemical down the drain.
Procedural Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. Respiratory protective equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. westlab.com [westlab.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
